Loperamide oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
| Record name | Loperamide oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide anhydrous, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPERAMIDE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOPERAMIDE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for loperamide oxide, a peripherally acting μ-opioid receptor agonist and a prodrug of loperamide. The information compiled herein is intended to furnish researchers and drug development professionals with a detailed understanding of the chemical processes involved in the preparation of this compound, drawing from available scientific literature and patent filings.
Introduction
This compound, systematically named trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide 1-oxide, is the N-oxide derivative of the well-known anti-diarrheal agent, loperamide.[1] It functions as a prodrug, which is converted to its active form, loperamide, within the gastrointestinal tract. This conversion is thought to be mediated by the gut microbiota. The primary synthesis of this compound involves the N-oxidation of the piperidine ring of loperamide.[1]
Synthesis of this compound
The principal method for the synthesis of this compound is the direct oxidation of loperamide. This process typically utilizes an oxidizing agent, often in the presence of a catalyst and a suitable solvent system.
General Reaction Scheme
The synthesis of this compound from loperamide can be depicted by the following general reaction scheme:
Caption: General reaction for the N-oxidation of loperamide.
Experimental Protocol: N-Oxidation of Loperamide
The following protocol is a synthesized procedure based on information from various sources. Researchers should adapt this protocol based on their specific laboratory conditions and scale.
Materials:
-
Loperamide hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Benzene selenic acid (or other suitable catalyst)
-
Hydrogen peroxide (H₂O₂) or Peracetic acid
-
Dichloromethane
-
Purified water
-
Anhydrous magnesium sulfate
-
Acetone
Procedure:
-
Preparation of Loperamide Free Base: In a suitable reaction vessel, dissolve 10 g of loperamide hydrochloride in 70 ml of methanol. Add 0.7 g of sodium hydroxide to the solution and stir until the loperamide hydrochloride is fully converted to its free base.
-
Catalytic Oxidation: To the methanolic solution of loperamide, add a catalytic amount (e.g., 40 mg) of benzene selenic acid.
-
Addition of Oxidizing Agent: Slowly add 3-5 ml of hydrogen peroxide or peracetic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can range from 30 minutes to several hours, depending on the specific conditions.[2] The reaction temperature can be maintained between room temperature and 70°C.[2] Temperatures above 70°C may lead to coloration of the reaction mixture.[2]
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add 80 ml of dichloromethane and 80 ml of purified water, and perform a liquid-liquid extraction. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. The most common methods are crystallization and column chromatography.
Purification by Crystallization
Crystallization is a widely used technique for the purification of this compound, often leading to the formation of solvates which can then be converted to the desired monohydrate form.
Protocol 1: Formation of this compound Acetonide
-
Take the crude this compound obtained from the synthesis step.
-
Dissolve the crude product in acetone.
-
Allow the solution to crystallize.
-
Filter the resulting crystals and wash with cold acetone.
-
Dry the crystals to obtain this compound acetone solvate. A yield of approximately 92.06% has been reported for this step.
Protocol 2: Conversion to this compound Monohydrate
-
Take 10 g of crude this compound (or the acetone solvate).
-
Add 100 ml of water and stir the suspension.
-
Heat the mixture to 80-90°C and maintain this temperature for 2 hours.
-
Cool the mixture to room temperature to allow for crystallization.
-
Filter the resulting white crystals, wash with water, and dry at 40-50°C for 3 hours. This process can yield this compound monohydrate with a reported yield of 93.1% and a moisture content of 3.9%.
Purification by Column Chromatography
While less detailed in the available literature for this compound specifically, column chromatography is a standard method for purifying organic compounds. A general procedure for the purification of loperamide is provided, which can be adapted for this compound.
General Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a polar organic solvent and a non-polar organic solvent is typically used. For loperamide, a mixture of methanol and dichloromethane with a small amount of ammonium hydroxide (e.g., 1:10 MeOH/CH₂Cl₂ with 2M NH₄OH) has been used. The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Data
The following tables summarize the available quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis and Purification Yields
| Step | Product | Reported Yield (%) | Reference |
| Crystallization from Acetone | This compound Acetonide | 92.06 | |
| Conversion to Monohydrate | This compound Monohydrate | 92 - 93.1 |
Table 2: Analytical Data for this compound Purity
| Analytical Method | Parameter | Value | Reference |
| HPLC | Purity | >98% |
Table 3: HPLC Conditions for Analysis of Loperamide and Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | Newcrom R1 |
| Mobile Phase | Acetonitrile:Buffer:1M NaOH (390:610:0.5) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.5 ml/min | - |
| Detection | UV at 224 nm | - |
| Reference |
Experimental Workflow and Logical Relationships
The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways
The core of this technical guide focuses on the chemical synthesis and purification of this compound. The mechanism of action of loperamide and its oxide involves interaction with μ-opioid receptors in the myenteric plexus of the large intestine. This interaction inhibits the release of acetylcholine and prostaglandins, leading to decreased peristalsis and increased intestinal transit time. While this pharmacological signaling pathway is critical to the drug's efficacy, it is not directly involved in the chemical synthesis or purification processes described herein. Therefore, a detailed diagram of the pharmacological signaling pathway is beyond the scope of this technical guide on synthesis and purification methods.
Conclusion
References
Loperamide Oxide: A Technical Guide to a Prodrug Approach for Localized Antidiarrheal Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide, a potent µ-opioid receptor agonist, is a widely used antidiarrheal agent. Its therapeutic efficacy is, however, accompanied by systemic absorption, which can lead to off-target effects. Loperamide oxide was developed as a prodrug of loperamide to circumvent this issue. This technical guide provides a comprehensive overview of this compound, focusing on its design as a prodrug, its bioconversion to the active loperamide molecule, and its pharmacological effects. This document details the synthesis of this compound, its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction: The Prodrug Concept for Enhanced Gastrointestinal Targeting
The therapeutic utility of loperamide is derived from its agonist activity at the µ-opioid receptors in the myenteric plexus of the large intestine. This interaction leads to a decrease in intestinal motility and an increase in fluid and electrolyte absorption, resulting in the alleviation of diarrheal symptoms.[1] However, systemic absorption of loperamide can occur, and while it has limited ability to cross the blood-brain barrier, off-target effects remain a concern.
The development of this compound as a prodrug represents a strategic approach to enhance the gastrointestinal selectivity of loperamide. A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. In the case of this compound, the N-oxide functional group renders the molecule more polar and less pharmacologically active than loperamide. The key principle behind this prodrug strategy is its targeted bioactivation within the gastrointestinal tract.
Synthesis of this compound
This compound, systematically named trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide 1-oxide, can be synthesized through the N-oxidation of loperamide. A general synthetic route involves the following key steps:
-
Preparation of the Butyramide Intermediate: The synthesis begins with the reaction of 2-Oxo-3,3-diphenyl-tetrahydrofuran with gaseous hydrogen bromide to yield a bromo derivative. This intermediate is then converted to a butyryl chloride derivative using thionyl chloride in refluxing chloroform.[2]
-
Formation of the Ammonium Bromide: The butyryl chloride derivative is reacted with dimethylamine in toluene to form dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide.[2]
-
Condensation with the Piperidinol Moiety: The ammonium bromide intermediate is then condensed with 4-(4-chlorophenyl)-4-piperidinol in the presence of sodium carbonate and potassium iodide in refluxing 4-methyl-2-pentanone. This step yields the N,N-dimethyl butyramide derivative of loperamide.[2]
-
N-oxidation: The final step is the N-oxidation of the piperidine nitrogen of the loperamide precursor. This is typically achieved by heating with hydrogen peroxide in a solvent system such as methanol/methylbenzene or 4-methyl-2-pentanone to yield this compound.[2] Another patented method describes the use of a catalyst like selenic acid with an oxidizing agent such as hydrogen peroxide.
Caption: Synthetic pathway of this compound.
Bioconversion and Mechanism of Action
This compound is designed to be a site-specific prodrug that is converted to its active form, loperamide, primarily within the lower gastrointestinal tract. This targeted activation is crucial for its enhanced safety profile.
Role of Gut Microbiota in Bioconversion
The reduction of the N-oxide moiety of this compound to the tertiary amine of loperamide is predominantly carried out by the anaerobic bacteria residing in the gut, particularly in the cecum and colon. In vitro studies have demonstrated that the reductase activity is significantly diminished in the presence of oxygen and is nearly abolished by heat treatment, confirming the enzymatic nature of this conversion by the gut microflora. Studies in germ-free rats have shown a dramatic reduction in the conversion of this compound to loperamide, further highlighting the critical role of the intestinal microbiota in this bioactivation process.
Caption: Bioconversion of this compound in the GI tract.
Signaling Pathway of Loperamide
Upon its release, loperamide acts as an agonist at the µ-opioid receptors located on the enteric neurons within the intestinal wall. The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the antidiarrheal effect. The key signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
The net effect of this signaling pathway is a reduction in the excitability of enteric neurons, leading to decreased release of pro-secretory and pro-motility neurotransmitters such as acetylcholine and prostaglandins. This results in reduced peristalsis and increased absorption of fluids and electrolytes.
Caption: Loperamide's µ-opioid receptor signaling pathway.
Pharmacokinetics
A key advantage of this compound is its altered pharmacokinetic profile compared to loperamide, which contributes to its improved tolerability.
Note: Specific quantitative comparative pharmacokinetic data (Cmax, Tmax, AUC) for this compound versus loperamide from preclinical studies in dogs were not available in the publicly accessible literature at the time of this review. The following is a qualitative summary based on available information.
After oral administration of this compound, the systemic absorption of the active drug, loperamide, is lower and more delayed compared to the administration of loperamide itself. This results in higher concentrations of loperamide being available in the contents and mucosa of the lower small intestine and large intestine, the primary sites of its antidiarrheal action. This site-specific delivery mechanism positions this compound as a chemically designed controlled-release formulation of loperamide.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the treatment of acute diarrhea.
| Parameter | This compound (1 mg) | This compound (2 mg) | Placebo | Reference |
| Median Time to Complete Relief | 27 hours 55 minutes | 25 hours | 40 hours 35 minutes | |
| Investigator Rating (Good or Excellent) | 78% | 78% | 62% |
Experimental Protocols
Detailed, replicable experimental protocols for many of the cited studies are not fully available in the public domain. The following provides an overview of the methodologies commonly employed in the research and development of loperamide and its prodrug.
Synthesis of this compound (General Laboratory Scale)
Note: This is a generalized protocol based on described synthetic routes. Specific reaction conditions, purification methods, and analytical characterization would need to be optimized.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the loperamide precursor and a suitable solvent (e.g., methanol/toluene).
-
Oxidation: An oxidizing agent, such as hydrogen peroxide, is added to the solution. In some procedures, a catalyst may be added.
-
Heating: The reaction mixture is heated to reflux for a specified period, and the reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate workup procedure, which may include extraction and washing steps.
-
Purification: The crude this compound is purified using techniques such as column chromatography or recrystallization to yield the final product of high purity.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the synthesis of this compound.
In Vitro Bioconversion Studies
Note: The following is a conceptual protocol for assessing the conversion of this compound by gut microflora.
-
Preparation of Fecal Slurries: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic buffer solution inside an anaerobic chamber.
-
Incubation: The fecal slurry is incubated with this compound at a specified concentration under strict anaerobic conditions at 37°C. Control incubations without this compound and with heat-inactivated fecal slurries are included.
-
Sampling: Aliquots are collected at various time points.
-
Sample Preparation: The samples are quenched (e.g., by adding a strong acid or organic solvent) to stop the enzymatic reaction and then centrifuged to remove solids.
-
Analysis: The concentrations of this compound and loperamide in the supernatant are determined using a validated analytical method, such as HPLC-MS/MS.
Analytical Methodology for Quantification in Biological Matrices
The quantification of loperamide and this compound in biological samples such as plasma, feces, and intestinal contents typically involves the use of highly sensitive and specific analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the quantification of drugs and their metabolites in complex biological matrices.
-
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analytes. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate loperamide, this compound, and any internal standards. A specific mobile phase gradient is employed to achieve optimal separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Note: Detailed, step-by-step protocols for the simultaneous quantification of loperamide and this compound in various biological matrices were not fully available in the reviewed literature. Method development and validation would be required for specific applications.
Conclusion
This compound represents a successful application of the prodrug concept to improve the therapeutic index of an established drug. By leveraging the metabolic activity of the gut microbiota for its bioactivation, this compound achieves targeted delivery of loperamide to its site of action in the lower gastrointestinal tract. This approach minimizes systemic exposure to the active drug, thereby reducing the potential for off-target effects. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option for the management of diarrhea, offering a favorable efficacy and safety profile. Further research to fully elucidate the quantitative pharmacokinetic advantages and to standardize analytical methodologies will continue to refine our understanding and application of this targeted antidiarrheal agent.
References
- 1. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Targeted Antidiarrheal: A Technical History of Loperamide Oxide
For Immediate Release
BEERSE, Belgium – November 27, 2025 – This technical guide provides an in-depth overview of the discovery, development, and clinical evaluation of loperamide oxide, a prodrug of the widely used antidiarrheal agent, loperamide. Developed by Janssen Pharmaceutica, this compound, also known by its research code R-58425, was designed to offer a targeted delivery of the active moiety to the lower gastrointestinal tract, thereby aiming for similar efficacy to loperamide with a potentially improved side-effect profile. This document details the chemical synthesis, mechanism of action, and pivotal clinical findings for researchers, scientists, and drug development professionals.
Discovery and Rationale
Following the successful synthesis of loperamide in 1969 by Paul Janssen, researchers at Janssen Pharmaceutica sought to refine its therapeutic profile. The development of this compound was driven by the goal of achieving a more localized effect of loperamide in the colon. As a prodrug, this compound is intended to be largely inactive until it reaches the lower intestine, where it is converted to its active form, loperamide, by the resident anaerobic bacteria. This targeted activation was hypothesized to reduce systemic absorption and potential side effects associated with the parent drug.
Chemical Synthesis
The synthesis of this compound involves the N-oxidation of loperamide. A common synthetic route is detailed below.
Experimental Protocol: Synthesis of this compound Monohydrate
This protocol is based on a patented method for the production of this compound monohydrate.
Step 1: Dissolution and Catalyst Addition
-
10 g of loperamide hydrochloride is added to 70 ml of methanol.
-
0.7 g of sodium hydroxide (NaOH) is added to the solution and stirred until the loperamide hydrochloride is dissolved.
-
40 mg of benzene seleninic acid is added as a catalyst.
Step 2: Oxidation
-
5 ml of peracetic acid is added to the mixture.
-
The reaction mixture is heated to reflux.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
After the reaction is complete, the mixture is cooled to room temperature.
-
80 ml of dichloromethane and 80 ml of purified water are added, and the layers are separated.
-
The organic layer is collected and dehydrated with anhydrous magnesium sulfate.
-
The magnesium sulfate is removed by filtration under reduced pressure.
-
The filtrate is concentrated under reduced pressure to remove the solvent, yielding crude this compound.
Step 4: Crystallization
-
10 g of the crude this compound is dissolved in a mixture of 70 ml of water and 70 ml of ethanol.
-
The solution is heated to 50°C and then concentrated under reduced pressure to remove the organic solvent.
-
The solution is maintained at 50°C for 2 hours and then cooled to room temperature.
-
The resulting crystals are filtered, washed with water, and dried at 40-50°C for 3 hours to yield this compound monohydrate.
Mechanism of Action
This compound acts as a prodrug, delivering the active compound, loperamide, to the lower gastrointestinal tract.
Conversion to Loperamide
This compound is converted to loperamide by the anaerobic bacteria present in the lower alimentary tract. This site-specific conversion is key to its targeted action.
Signaling Pathway of Loperamide
Upon its release, loperamide, a potent μ-opioid receptor agonist, acts on the μ-opioid receptors in the myenteric plexus of the large intestine. This interaction initiates a signaling cascade that leads to a decrease in the activity of the myenteric plexus. The downstream effects include a reduction in the tone of the longitudinal and circular smooth muscles of the intestinal wall. This increased intestinal transit time allows for more water and electrolytes to be absorbed from the fecal matter, leading to a reduction in the symptoms of diarrhea.
Caption: this compound conversion and the subsequent signaling pathway of loperamide.
Clinical Development and Efficacy
This compound has been evaluated in clinical trials for the treatment of both acute and chronic diarrhea.
Treatment of Acute Diarrhea
A double-blind, placebo-controlled study investigated the efficacy of this compound in adult patients with acute diarrhea.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 230 adult patients with acute diarrhea.
-
Treatment Arms:
-
This compound (1 mg)
-
This compound (2 mg)
-
Placebo
-
-
Dosing Regimen: Two tablets were administered initially, followed by one tablet after each unformed stool, with a maximum of eight tablets per day.
-
Primary Outcome: Time to complete relief of diarrhea.
| Treatment Group | Number of Patients | Median Time to Complete Relief (hours) | Investigator Rating: Good or Excellent (%) |
| This compound (1 mg) | Not specified in source | 27.92 | 78% |
| This compound (2 mg) | Not specified in source | 25.00 | 78% |
| Placebo | Not specified in source | 40.58 | 62% |
P < 0.05 for both this compound groups compared to placebo.
Treatment of Chronic Diarrhea and Fecal Incontinence
A study was conducted to assess the effects of this compound on gastrointestinal transit time and anorectal function in patients with chronic diarrhea and fecal incontinence.
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study.
-
Participants: Eleven patients (8 female, 3 male; mean age 56 years) with chronic diarrhea and fecal incontinence.
-
Treatment Regimen: this compound (4 mg twice daily) for one week, and placebo for one week, with a washout period between treatments.
-
Primary Outcome Measures: Wet stool weight, whole-gut transit time, and anorectal function.
| Outcome Measure | This compound | Placebo |
| Wet Stool Weight | Reduced | - |
| Whole-Gut Transit Time | Prolonged | - |
| Mean Minimum Basal Pressure (Internal Anal Sphincter) | Increased | - |
| Mean Volume Infused Before Leakage (Saline Continence Test) | Increased | - |
Pharmacokinetics
While comprehensive human pharmacokinetic data for this compound is limited in the publicly available literature, the pharmacokinetic profile of its active metabolite, loperamide, is well-documented.
Pharmacokinetic Parameters of Loperamide in Healthy Adults
The following table summarizes the pharmacokinetic parameters of loperamide after oral administration.
| Parameter | Value |
| Tmax (capsule) | 5.2 ± 0.3 hours |
| Tmax (syrup) | 2.4 ± 0.7 hours |
| Half-life (t½) | 10.8 ± 0.6 hours |
| Bioavailability | <1% |
Conclusion
The development of this compound represents a targeted approach to the treatment of diarrhea, leveraging the gastrointestinal microbiota for site-specific activation. Clinical studies have demonstrated its efficacy in treating both acute and chronic diarrhea. While it offers a valuable therapeutic option, further research into its comparative pharmacokinetics would provide a more complete understanding of its clinical profile relative to its parent compound, loperamide.
Caption: The development workflow of this compound.
In Vitro Conversion of Loperamide Oxide to Loperamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, is designed to minimize systemic side effects by undergoing targeted activation within the gastrointestinal tract. This technical guide provides a comprehensive overview of the in vitro conversion of this compound to its pharmacologically active form, loperamide. The primary mechanism of this biotransformation is a reduction reaction mediated by the anaerobic microflora residing in the lower gastrointestinal tract. This document details the experimental protocols for studying this conversion, presents quantitative data from relevant studies, and visualizes the key processes involved. Understanding the dynamics of this conversion is critical for the development of targeted drug delivery systems and for accurately predicting the pharmacokinetic and pharmacodynamic profile of this compound.
Introduction
Loperamide is a widely used anti-diarrheal agent that acts locally on the µ-opioid receptors in the intestinal wall to decrease gut motility and fluid secretion.[1][2] To further enhance its gastrointestinal selectivity and reduce the potential for systemic exposure, the N-oxide prodrug, this compound, was developed.[3][4][5] The therapeutic efficacy of this compound is contingent upon its efficient conversion to loperamide. In vitro models that accurately replicate the conditions of the lower gut are therefore essential tools for studying this critical activation step.
The conversion of this compound to loperamide is a reductive process primarily carried out by the enzymatic machinery of the intestinal microbiota. This guide will explore the methodologies used to investigate this phenomenon in a laboratory setting.
Experimental Protocols
The following protocols are derived from methodologies described in the scientific literature for studying the in vitro reduction of this compound.
Preparation of Gut Contents for In Vitro Assays
A key component for studying the in vitro conversion is the use of intestinal contents, which harbor the necessary microflora.
Methodology:
-
Source: Obtain fresh cecal or colonic contents from laboratory animals (e.g., rats, dogs) or humanely sourced human samples.
-
Homogenization: Homogenize the gut contents in an anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4, pre-gassed with a mixture of N₂, H₂, and CO₂).
-
Incubation Conditions: All manipulations should be carried out under strict anaerobic conditions to maintain the viability and metabolic activity of the gut microbiota. This can be achieved using an anaerobic chamber or by continuously purging with an anaerobic gas mixture.
In Vitro Incubation Assay for this compound Reduction
This assay measures the conversion of this compound to loperamide by the gut microflora.
Methodology:
-
Reaction Mixture: In an anaerobic environment, prepare reaction vials containing the homogenized gut contents and the anaerobic buffer.
-
Substrate Addition: Add a known concentration of this compound to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 0, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins and other solids. Collect the supernatant for analysis.
Analytical Methods for Quantification
Accurate quantification of this compound and loperamide is crucial for determining the conversion rate. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
HPLC Method Example:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 220-230 nm.
-
Quantification: Generate a standard curve with known concentrations of this compound and loperamide to quantify the amounts in the experimental samples.
Quantitative Data
The following table summarizes quantitative data related to the in vitro conversion of this compound to loperamide.
| Parameter | Value | Species | Conditions | Reference |
| This compound Reductase Activity | Most extensive in cecal contents | Rat, Dog, Human | Anaerobic | |
| Effect of Oxygen | Reduction diminished to 13% of anaerobic activity | - | Presence of Oxygen | |
| Effect of Heat Treatment | Reduction diminished to 2.5% of original activity | - | Heat-treated gut contents | |
| Activity in Germ-Free Rats | Cecum contained < 1% of the activity of the small intestine | Rat | Germ-free |
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro experiment studying the conversion of this compound to loperamide.
Conceptual Pathway of Conversion
This diagram illustrates the conceptual pathway of this compound conversion in the gut.
Conclusion
The in vitro conversion of this compound to loperamide is a critical step in its mechanism of action. The process is primarily mediated by the anaerobic microflora of the lower gastrointestinal tract. The experimental protocols and analytical methods described in this guide provide a framework for researchers to investigate this biotransformation. A thorough understanding of this conversion is paramount for the rational design of gut-targeted therapies and for the preclinical evaluation of prodrugs that rely on microbial activation. Future research may focus on identifying the specific bacterial species and enzymes responsible for this reduction, which could lead to more sophisticated and predictable drug delivery systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Loperamide Oxide and its Interaction with Mu-Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide is a prodrug developed to deliver the active antidiarrheal agent, loperamide, to the gastrointestinal tract. Its pharmacological effects are attributable to its in vivo reduction to loperamide, a potent and peripherally restricted agonist of the mu-opioid receptor (MOR). This guide provides a comprehensive technical overview of the effects of loperamide, the active metabolite of this compound, on mu-opioid receptors, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays used in the characterization of opioid receptor agonists are also presented.
Introduction
This compound was designed as a therapeutic agent for the treatment of diarrhea.[1][2] It is structurally an N-oxide derivative of loperamide, which is readily converted to its parent compound by the gut microbiota.[3][4] Loperamide itself is a synthetic phenylpiperidine derivative and a high-affinity agonist of the mu-opioid receptor.[5] Its primary site of action is the myenteric plexus in the large intestine. By activating mu-opioid receptors, loperamide inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. A key feature of loperamide is its limited ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system side effects commonly associated with other opioids. This peripheral restriction is primarily due to the action of the P-glycoprotein efflux transporter.
While this compound is the administered compound, its biological activity is contingent on its conversion to loperamide. There is a lack of evidence for any direct significant interaction of this compound with the mu-opioid receptor. Therefore, this guide will focus on the well-characterized effects of loperamide on the mu-opioid receptor.
Quantitative Pharmacological Data of Loperamide
The following tables summarize the key quantitative parameters of loperamide's interaction with the mu-opioid receptor, compiled from various in vitro studies.
| Parameter | Value (nM) | Species/System | Reference |
| Binding Affinity (Ki) | 3 | Human mu-opioid receptor (cloned) | |
| 7.2 | Guinea-pig brain homogenate | ||
| 133 | Guinea-pig myenteric plexus homogenate | ||
| Functional Activity (EC50/IC50) | |||
| GTPγS Binding (EC50) | 56 | CHO cells transfected with human mu-opioid receptor | |
| cAMP Accumulation (IC50) | 25 | CHO cells transfected with human mu-opioid receptor | |
| Inhibition of Electrically Induced Contractions (IC50) | 6.9 | Guinea-pig ileum longitudinal muscle |
Table 1: Binding Affinity and Functional Activity of Loperamide at the Mu-Opioid Receptor
Mu-Opioid Receptor Signaling Pathways
Activation of the mu-opioid receptor by an agonist like loperamide initiates a cascade of intracellular signaling events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
References
- 1. Loperamide: evidence of interaction with mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Loperamide Oxide and Intestinal Transit Time Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of loperamide oxide, a peripherally acting µ-opioid receptor agonist, and its effects on intestinal transit time. This document details the mechanism of action, summarizes quantitative data from clinical studies, and provides detailed experimental protocols for measuring intestinal transit. Visualizations of key pathways and workflows are included to facilitate understanding.
Introduction to this compound
This compound is a prodrug of loperamide, an effective anti-diarrheal agent.[1] As a prodrug, this compound is converted to its active form, loperamide, by the gut microbiota. This targeted activation within the gastrointestinal tract is designed to enhance its local effects on gut motility while minimizing systemic absorption and potential side effects. Loperamide itself exerts its anti-motility effects by acting as a µ-opioid receptor agonist in the myenteric plexus of the intestinal wall.[2][3] This action inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[2]
Quantitative Data on Intestinal Transit Time
The following tables summarize the quantitative effects of this compound on various measures of intestinal transit time from clinical studies. For context, data for loperamide are also included where available.
Table 1: Effect of this compound on Oro-cecal and Small Intestinal Transit Time
| Treatment Group | N | Transit Time Measurement | Baseline/Placebo (minutes) | This compound (minutes) | p-value | Study |
| Chronic Diarrhea & Fecal Incontinence | 11 | Mouth-to-Caecum Transit Time | 100.5 ± 14.7 (SEM) | 127.7 ± 18.5 (SEM) | >0.05 | Sun et al., 1997[1] |
| Chronic Radiation Enteritis | 18 | Small Intestinal Transit Time | 65 (20-210) (median, range) | 135 (45-240) (median, range) | <0.001 | Yeoh et al., 1995 |
Table 2: Effect of this compound on Whole Gut Transit Time
| Treatment Group | N | Transit Time Measurement | Baseline/Placebo (hours) | This compound (hours) | p-value | Study |
| Chronic Diarrhea & Fecal Incontinence | 11 | Whole Gut Transit Time | 27.6 ± 4.1 (SEM) | 51.6 ± 7.2 (SEM) | <0.001 | Sun et al., 1997 |
| Chronic Radiation Enteritis | 18 | Whole Gut Transit Time | 38.0 (16-88) (median, range) | 55.5 (24-120) (median,range) | <0.01 | Yeoh et al., 1995 |
Experimental Protocols
Lactulose Hydrogen Breath Test for Oro-cecal Transit Time
This non-invasive test measures the time it takes for a substance to travel from the mouth to the cecum.
Principle: Lactulose, a non-absorbable sugar, is ingested by the patient. Upon reaching the cecum, it is fermented by colonic bacteria, producing hydrogen (H₂) gas. The H₂ is absorbed into the bloodstream, transported to the lungs, and exhaled. The time from ingestion of lactulose to a significant increase in breath H₂ concentration is the oro-cecal transit time.
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the test.
-
For 24 hours before the test, patients should avoid high-fiber foods.
-
Antibiotics and probiotics should be discontinued for at least one week prior to the test.
-
Smoking and vigorous exercise should be avoided on the day of the test.
-
-
Procedure:
-
A baseline breath sample is collected by having the patient exhale into a collection bag.
-
The patient then ingests a solution of 10-20 grams of lactulose dissolved in water.
-
Breath samples are collected at regular intervals, typically every 10-15 minutes, for up to 4 hours.
-
-
Data Analysis:
-
The concentration of hydrogen in the breath samples is measured in parts per million (ppm).
-
The oro-cecal transit time is defined as the time from lactulose ingestion to the first sustained increase in breath hydrogen concentration, typically a rise of ≥10 ppm over the baseline value.
-
Whole Gut Scintigraphy for Total and Segmental Transit
This imaging technique provides a quantitative assessment of transit through the entire gastrointestinal tract.
Principle: A radiolabeled meal or capsule is ingested, and its movement through the stomach, small intestine, and colon is tracked over time using a gamma camera.
Protocol:
-
Patient Preparation:
-
Patients fast overnight before the study.
-
Medications that may affect gastrointestinal motility are typically withheld.
-
-
Radiolabeled Material:
-
A common method involves a dual-isotope technique. A solid component of a meal (e.g., eggs) is labeled with Technetium-99m (⁹⁹ᵐTc) sulfur colloid, and a liquid component (e.g., water) is labeled with Indium-111 (¹¹¹In) diethylenetriaminepentaacetic acid (DTPA).
-
Alternatively, a single-isotope labeled meal or a pH-sensitive capsule containing radiolabeled charcoal can be used.
-
-
Image Acquisition:
-
Immediately after ingestion of the radiolabeled material, anterior and posterior images of the abdomen are acquired using a gamma camera.
-
Imaging is repeated at standardized time points to track the progression of the radiolabel. For whole gut transit, images are typically acquired at 2, 4, 6, 24, 48, and sometimes 72 hours post-ingestion.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach, small bowel, and different segments of the colon (ascending, transverse, descending, and rectosigmoid) on the acquired images.
-
The amount of radioactivity in each ROI is quantified at each time point.
-
Gastric Emptying: Calculated from the rate of disappearance of the radiolabel from the stomach.
-
Small Bowel Transit Time: Often estimated by the time of arrival of the radiolabel in the colon (colonic filling).
-
Colonic Transit: Assessed by calculating the geometric center of the radioactivity within the colon at various time points. The geometric center is a weighted average of the counts in each colonic region.
-
Whole Gut Transit Time: Determined by the overall passage of the radiolabel through the entire gastrointestinal tract.
-
Visualizations
Signaling Pathway of Loperamide
The following diagram illustrates the proposed signaling pathway through which loperamide, the active metabolite of this compound, exerts its effects on intestinal smooth muscle cells.
Caption: Loperamide's signaling pathway in enteric neurons.
Experimental Workflow for a Clinical Trial
The following diagram outlines a typical workflow for a randomized, placebo-controlled, crossover clinical trial investigating the effects of this compound on intestinal transit time.
Caption: Crossover clinical trial workflow.
References
- 1. Effects of this compound on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]
- 3. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Loperamide Oxide Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide, developed to provide a targeted delivery of the active moiety to the gastrointestinal tract. While loperamide has a long history of use as an antidiarrheal agent, concerns regarding its potential for cardiotoxicity and neurotoxicity at supratherapeutic doses have emerged. This technical guide provides a preliminary investigation into the toxicity profile of this compound, primarily by examining the well-documented toxicities of its active metabolite, loperamide. Due to a paucity of publicly available preclinical safety data for this compound itself, this document extrapolates potential toxicities and outlines recommended experimental protocols for a comprehensive safety assessment based on established regulatory guidelines and known loperamide-associated adverse effects.
Introduction
This compound is chemically converted to loperamide by the gut microbiota.[1] This conversion is a critical factor in its pharmacological activity and, consequently, its toxicological profile. The systemic toxicity of this compound is therefore predominantly attributable to the systemic exposure of loperamide. Loperamide exerts its antidiarrheal effect by acting on µ-opioid receptors in the myenteric plexus of the large intestine, which decreases intestinal motility.[2] However, at high concentrations, loperamide can cross the blood-brain barrier and interact with central opioid receptors, as well as off-target sites such as cardiac ion channels, leading to significant toxicity.[3]
This guide summarizes the available quantitative toxicity data, details relevant experimental protocols for assessing key toxicities, and visualizes the known and putative signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative toxicological data for this compound and its active metabolite, loperamide.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Source |
| This compound | Rat | Oral | 172 mg/kg | Safety Data Sheet |
| Loperamide | Rat | Oral | 185 mg/kg | Spectrum Chemical SDS |
| Loperamide | Mouse | Oral | 105 mg/kg | Spectrum Chemical SDS |
Table 2: In Vitro Cytotoxicity of Loperamide
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Source |
| U2OS | Human Osteosarcoma | 11.8 ± 2.8 | Not Specified | [4] |
| SMMC7721 | Human Hepatocellular Carcinoma | 24.2 ± 2.1 | 24 | [4] |
| MCF7 | Human Breast Adenocarcinoma | 23.6 ± 2.5 | 24 | |
| SPC-A1 | Human Lung Adenocarcinoma | 25.9 ± 3.1 | 24 | |
| SKOV3-DDP | Human Ovarian Cancer | 27.1 ± 2.5 | 24 | |
| H460 | Human Large Cell Lung Cancer | 41.4 ± 2.1 | 24 | |
| HepG2 | Human Hepatocellular Carcinoma | 23.7 ± 1.3 | 24 | |
| SGC7901 | Human Gastric Adenocarcinoma | 35.4 ± 3.5 | 24 | |
| ACHN | Human Renal Cell Adenocarcinoma | 28.5 ± 3.4 | 24 | |
| OECM-1 | Human Oral Squamous Carcinoma | 80.82 | 24 | |
| OECM-1 | Human Oral Squamous Carcinoma | 37.69 | 48 | |
| OECM-1 | Human Oral Squamous Carcinoma | 34.29 | 72 |
Table 3: Loperamide Inhibition of Cardiac Ion Channels
| Ion Channel | Cell Line | IC50 | Source |
| hERG (IKr) | HEK293 | <90 nM | |
| hERG (IKr) | CHO | ~40 nM | |
| Nav1.5 (Sodium Channel) | Not Specified | 0.526 µM | |
| Cav1.2 (Calcium Channel) | Not Specified | 4.091 µM | |
| High-Voltage-Activated Calcium Channels | Rat Hippocampal Neurons | 0.9 ± 0.2 µM | |
| High-Voltage-Activated Calcium Channels | Mouse Hippocampal Neurons | 2.5 ± 0.4 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicity of this compound, based on regulatory guidelines and protocols used for similar compounds.
Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test System: Female Sprague-Dawley rats, 8-12 weeks old, nulliparous and non-pregnant.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A starting dose of this compound is administered to a single animal via oral gavage. The starting dose is selected based on available data, or a default of 175 mg/kg can be used.
-
The animal is observed for signs of toxicity and mortality for at least 48 hours.
-
If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2). If the animal dies, the next is dosed at a lower increment.
-
The study continues sequentially until stopping criteria are met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).
-
All animals are observed for a total of 14 days for clinical signs of toxicity, and body weights are recorded weekly.
-
At the end of the study, all animals are subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Test System: A panel of human-derived cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with medium containing various concentrations of this compound (typically a serial dilution). A vehicle control is also included.
-
Cells are incubated for a specified period (e.g., 24, 48, and 72 hours).
-
After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
hERG Potassium Channel Patch-Clamp Assay
-
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.
-
Test System: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).
-
A voltage-clamp protocol is applied to elicit hERG tail currents.
-
After establishing a stable baseline recording, cells are perfused with increasing concentrations of this compound.
-
The effect of each concentration on the hERG current amplitude is recorded.
-
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
In Vivo Cardiotoxicity Assessment in a Rodent Model
-
Objective: To evaluate the potential of this compound to induce cardiotoxicity in vivo.
-
Test System: Male and female Wistar rats.
-
Procedure:
-
Rats are orally gavaged with this compound at three dose levels (e.g., 1.5, 3, and 6 mg/kg body weight) daily for a specified period (e.g., 7 or 28 days). A control group receives the vehicle.
-
Electrocardiograms (ECGs) are recorded at baseline and at multiple time points during the study to assess for changes in QT interval, QRS duration, and other cardiac parameters.
-
At the end of the study, blood samples are collected for analysis of cardiac biomarkers (e.g., troponin I, creatine kinase-MB).
-
Hearts are collected for histopathological examination to identify any morphological changes.
-
Markers of oxidative stress (e.g., malondialdehyde, antioxidant enzyme activity) can also be measured in heart tissue.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups to the control group for all measured parameters.
In Vivo Neurotoxicity Assessment in a Rodent Model
-
Objective: To evaluate the potential of this compound to induce neurotoxicity.
-
Test System: Male albino rats of Wistar strain.
-
Procedure:
-
Rats are orally gavaged with this compound at different dose levels (e.g., 1.5, 3, and 6 mg/kg body weight) for a specified duration (e.g., 7 days).
-
Behavioral assessments (e.g., open field test, rotarod test) are conducted to evaluate motor coordination and exploratory behavior.
-
At the end of the study, brains are collected.
-
One hemisphere is used for biochemical analysis, including the measurement of neurotransmitter levels (e.g., acetylcholine), and markers of oxidative stress (e.g., reactive oxygen species, antioxidant enzymes).
-
The other hemisphere is fixed for histopathological examination to assess for any neuronal damage or morphological changes.
-
-
Data Analysis: Biochemical and behavioral data are statistically analyzed to compare treated groups with the control group. Histopathological findings are qualitatively and semi-quantitatively assessed.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the toxicity of loperamide, the active metabolite of this compound.
References
Methodological & Application
Application Notes and Protocols for Loperamide Oxide Dosage Determination in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the well-established anti-diarrheal agent, loperamide.[1] Administered orally, this compound is converted to its active form, loperamide, primarily by the gut microbiota in the lower gastrointestinal tract. This targeted delivery system is designed to concentrate the active drug at its site of action in the intestines, potentially improving efficacy and tolerability. Loperamide, the active metabolite, is a potent µ-opioid receptor agonist that acts on the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine and prostaglandins, leading to decreased peristalsis, increased intestinal transit time, and enhanced absorption of water and electrolytes.
These application notes provide a comprehensive guide for researchers on the determination of appropriate dosages of this compound for in vivo studies, with a focus on rodent models. Due to the limited availability of public data on the pharmacokinetics and toxicology of this compound itself, this document leverages existing data on loperamide to provide a robust starting point for experimental design. It is imperative that researchers conduct preliminary dose-finding and safety studies for this compound in their specific animal models.
Data Presentation
Loperamide Pharmacokinetic Parameters in Rodents (Oral Administration)
The following table summarizes the pharmacokinetic parameters of loperamide, the active metabolite of this compound, in rats. This data can serve as a reference for estimating the expected systemic exposure to the active compound following this compound administration.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |
| Rat | 1 | ~70 | 4 | Not Reported | 4.1 | ~70% |
Loperamide Acute Toxicity Data in Rodents (Oral Administration)
The following table provides acute oral toxicity data for loperamide. This information is critical for understanding the potential toxicity profile of the active metabolite and for designing safety studies for this compound.
| Species | LD50 (mg/kg) | Reference |
| Rat | 185 | |
| Mouse | 105 |
Note: The LD50 for this compound has not been widely reported. Due to its prodrug nature and potentially lower systemic absorption, the acute toxicity of this compound may differ from that of loperamide.
Signaling Pathways and Experimental Workflows
This compound to Loperamide Conversion and Mechanism of Action
Caption: Conversion of this compound and its mechanism of action.
Experimental Workflow for In Vivo Dosage Determination
Caption: Workflow for determining this compound dosage.
Experimental Protocols
Castor Oil-Induced Diarrhea Model in Rodents
This is a widely used and reliable model for screening anti-diarrheal agents. Castor oil's active metabolite, ricinoleic acid, induces diarrhea by irritating the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
This compound
-
Loperamide hydrochloride (as a positive control)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in distilled water)
-
Castor oil
-
Oral gavage needles
-
Cages with absorbent paper lining
-
Balance for weighing animals and feces
Procedure (Rats):
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 18-24 hours with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: Positive control (Loperamide, e.g., 5 mg/kg)
-
Groups 3-5: this compound (e.g., 2.5, 5, and 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, loperamide, or this compound orally (p.o.) via gavage.
-
Induction of Diarrhea: One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.
-
Observation: Individually house the rats in cages lined with pre-weighed absorbent paper. Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces for a period of 4-6 hours. The absorbent paper can be changed and weighed at regular intervals.
-
Data Analysis: Calculate the percentage inhibition of defecation and the reduction in the weight of wet feces for each group compared to the vehicle control group.
Procedure (Mice):
The procedure for mice is similar to that for rats, with the following modifications:
-
Fasting: Fast the mice for 12-18 hours.
-
Drug Doses: Loperamide as a positive control is typically used at 3-10 mg/kg. This compound doses should be adjusted accordingly in a pilot study.
-
Castor Oil Dose: Administer 0.5 mL of castor oil per mouse.
-
Observation Period: 4 hours is generally sufficient for mice.
Charcoal Meal Test for Gastrointestinal Motility
This protocol assesses the effect of this compound on intestinal transit time.
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
This compound
-
Loperamide hydrochloride (as a positive control)
-
Vehicle (e.g., 0.5% CMC)
-
Charcoal meal (10% activated charcoal in 5% gum acacia or 0.5% CMC)
-
Oral gavage needles
-
Surgical scissors and ruler
Procedure:
-
Fasting and Grouping: Follow the same fasting and grouping procedures as described for the castor oil model.
-
Drug Administration: Administer the vehicle, loperamide, or this compound orally.
-
Charcoal Meal Administration: Thirty to sixty minutes after drug administration, orally administer 1.0 mL (for rats) or 0.5 mL (for mice) of the charcoal meal.
-
Euthanasia and Measurement: After a set time (e.g., 30-60 minutes), humanely euthanize the animals.
-
Intestinal Transit Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percentage of intestinal transit for each animal as: (Distance traveled by charcoal / Total length of small intestine) x 100. Calculate the percentage inhibition of transit for each group compared to the vehicle control.
Conclusion
This compound presents a promising approach for the targeted delivery of loperamide to the gastrointestinal tract. While direct pharmacokinetic and comprehensive toxicity data for this compound in preclinical models are limited, the information and protocols provided herein offer a solid foundation for initiating in vivo studies. By using the data on the active metabolite, loperamide, as a guide and conducting thorough preliminary dose-response and safety evaluations, researchers can effectively determine the optimal dosage of this compound for their specific research needs.
References
Application Notes and Protocols for the Quantification of Loperamide Oxide by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of loperamide oxide, the prodrug of the anti-diarrheal agent loperamide, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is applicable for the simultaneous determination of this compound and its active metabolite, loperamide, in various matrices, including in vitro samples and biological fluids. The provided protocols are based on established methodologies and are intended to guide researchers in setting up a robust and reliable analytical method for pharmacokinetic, drug metabolism, and quality control studies.
Introduction
This compound is a prodrug designed to be converted to its pharmacologically active form, loperamide, by the anaerobic bacteria residing in the lower gastrointestinal tract. This targeted delivery mechanism aims to enhance the therapeutic efficacy of loperamide while minimizing potential systemic side effects. The study of this compound's conversion and pharmacokinetic profile necessitates a reliable analytical method for its quantification, often in the presence of loperamide. High-performance liquid chromatography (HPLC) offers the specificity and sensitivity required for these analyses.
The method outlined below is adapted from methodologies used in the pivotal studies of this compound metabolism and pharmacokinetics. It allows for the efficient separation and quantification of both this compound and loperamide.
Signaling Pathway of this compound Conversion
The conversion of this compound to loperamide is a critical step in its mechanism of action. This biotransformation is primarily carried out by the gut microbiota.
Caption: Conversion of this compound to Loperamide by Gut Microbiota.
Experimental Protocols
Instrumentation and Chromatographic Conditions
This section details the necessary equipment and the specific parameters for the HPLC analysis.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., ZORBAX Eclipse XDB C-18, Inertsil-ODS 3V) with dimensions of 4.6 mm x 100-150 mm and 5 µm particle size. |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. A common composition is a buffer of 0.1% sodium-octanesulfonate, 0.05% triethylamine, and 0.1% ammonium hydroxide in water, mixed with acetonitrile in a 45:55 (v/v) ratio. The pH of the mobile phase should be adjusted to approximately 3.2 with phosphoric acid.[1] |
| Flow Rate | 1.0 - 1.5 mL/min. |
| Column Temperature | Ambient or controlled at 30-35 °C. |
| Detection | UV detection at 224 nm.[1] |
| Injection Volume | 10 - 50 µL. |
| Run Time | Approximately 10-15 minutes, sufficient to elute both loperamide and this compound. |
Preparation of Standard and Sample Solutions
Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and loperamide reference standards and dissolve in 10 mL of methanol or mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 0.1 to 100 µg/mL).
Sample Preparation (from biological matrices like plasma or gut content):
-
Protein Precipitation: To 1 mL of the biological sample, add 2 mL of a precipitating agent such as acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 200 µL).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical process.
Caption: HPLC Quantification Workflow for this compound.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | e.g., 4.5 | e.g., < 1.5 | e.g., > 2000 |
| Loperamide | e.g., 6.2 | e.g., < 1.5 | e.g., > 2000 |
Table 2: Method Validation Parameters
| Parameter | This compound | Loperamide |
| Linearity Range (µg/mL) | e.g., 0.1 - 100 | e.g., 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.03 | e.g., 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.1 | e.g., 0.1 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
Note: The values presented in the tables are examples and should be determined experimentally during method validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound and its active metabolite, loperamide. The detailed protocols for sample preparation and chromatographic analysis, along with the structured data presentation, will aid researchers in implementing this method for their specific research needs in drug development, pharmacokinetics, and related fields. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
Application Note: Quantitative Analysis of Loperamide Oxide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loperamide oxide in human plasma. This compound is a metabolite of the anti-diarrheal agent loperamide.[1] The method described herein is crucial for pharmacokinetic and drug metabolism studies. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in a biological matrix.
Introduction
Loperamide is a widely used peripherally acting opioid receptor agonist for the treatment of diarrhea. Its metabolism is complex, involving multiple pathways, including N-dealkylation and N- and C-hydroxylation.[1] Loperamide-N-oxide is one of the metabolites formed through these biotransformation pathways.[1] Accurate quantification of this compound in plasma is essential for understanding the complete metabolic profile and pharmacokinetic properties of loperamide. This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is straightforward, rapid, and provides clean extracts suitable for LC-MS/MS analysis.[2]
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like methadone-d3).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column, which provides good retention and peak shape for loperamide and its metabolites.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACE C18 (50 mm x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Isocratic: 30:70 (A:B) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35°C |
| Run Time | Approximately 3 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is carried out using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined empirically for this compound |
| Internal Standard | To be determined empirically |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 450°C |
| Ion Spray Voltage | 4500 V |
Note: Specific MRM transitions for this compound need to be optimized by direct infusion of a standard solution into the mass spectrometer. The transitions for the parent drug, loperamide, are typically m/z 477.3 -> 266.3.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method, based on validated methods for the parent compound, loperamide. These parameters should be established specifically for this compound during method validation.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| This compound | 20 - 3000 pg/mL (expected) | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Based on typical acceptance criteria for bioanalytical methods.
Table 5: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 80% (expected) |
Recovery should be consistent and reproducible across the calibration range.
Visualizations
Caption: Metabolic pathways of loperamide.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of loperamide in human plasma and saliva by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Constipation in Mice Using Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty in defecation, and hard, dry stools. In preclinical research, rodent models of constipation are indispensable for investigating the pathophysiology of this condition and for the evaluation of novel therapeutic agents. Loperamide, a peripherally acting μ-opioid receptor agonist, is a standard agent used to induce constipation in animal models.[1] This document provides detailed application notes and protocols for the use of loperamide oxide , a prodrug of loperamide, to induce constipation in mice. This compound is converted to its active form, loperamide, by the gut microbiota.[1][2] This conversion is a key consideration in the application of this compound.
Mechanism of Action
This compound itself is inactive. In the lower gastrointestinal tract, anaerobic bacteria reduce this compound to loperamide, its pharmacologically active metabolite.[1][2] Loperamide then acts as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine. Activation of these receptors inhibits the release of acetylcholine and prostaglandins, which in turn suppresses propulsive peristalsis and increases intestinal transit time. This slowing of transit allows for greater absorption of water and electrolytes from the fecal matter, resulting in harder, drier stools and decreased frequency of defecation.
Signaling Pathway of Loperamide
Caption: Signaling pathway of loperamide in the gut.
Experimental Protocols
The following protocols are based on established methods for loperamide hydrochloride, the active metabolite of this compound. A critical consideration for using this compound is its conversion to loperamide. While the efficiency of this conversion in mice has not been definitively quantified, studies in other species confirm that it is substantial and dependent on the gut microbiota. Therefore, it is recommended to start with a molar equivalent dose of this compound to the effective doses of loperamide hydrochloride, with the understanding that dose optimization may be necessary.
Materials
-
Animals: Male ICR or C57BL/6 mice (6-8 weeks old) are commonly used.
-
This compound: Purity should be ≥98%.
-
Vehicle: 0.9% saline or 0.5% carboxymethyl cellulose (CMC) in water.
-
Administration Supplies: Oral gavage needles, subcutaneous injection needles, and syringes.
-
Metabolic Cages: For the collection of feces and monitoring of food and water intake.
-
Marker for Gastrointestinal Transit: 5% charcoal suspension in 10% gum arabic or a carmine red solution (6% carmine red in 0.5% methylcellulose).
Induction of Constipation
Two primary methods of administration are oral gavage and subcutaneous injection. The choice of method can influence the onset and duration of constipation.
1. Oral Gavage
-
Dosage: 5-10 mg/kg body weight of loperamide hydrochloride equivalent. It is crucial to calculate the molar equivalent for this compound.
-
Preparation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). Ensure the suspension is homogenous before each administration.
-
Administration: Administer the suspension orally using a gavage needle. The volume should typically not exceed 10 ml/kg.
-
Frequency and Duration: Administer once or twice daily for 3 to 7 consecutive days to establish a consistent constipation model.
2. Subcutaneous Injection
-
Dosage: 4-5 mg/kg body weight of loperamide hydrochloride equivalent.
-
Preparation: Prepare a solution or fine suspension of this compound in 0.9% saline.
-
Administration: Inject the solution subcutaneously, typically in the scruff of the neck.
-
Frequency and Duration: Administer once or twice daily for 3 to 4 consecutive days.
Experimental Workflow
Caption: General experimental workflow for inducing constipation.
Evaluation of Constipation
To quantify the constipating effect of this compound, several parameters should be measured.
Fecal Parameters
-
Procedure: House individual mice in metabolic cages for a defined period (e.g., 6-24 hours) to collect fecal pellets.
-
Measurements:
-
Fecal Number: Count the total number of pellets.
-
Fecal Wet Weight: Weigh the collected pellets.
-
Fecal Water Content: Dry the pellets in an oven at 60°C for 24 hours and weigh them again (dry weight). The water content is calculated as: Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Gastrointestinal (GI) Transit Time
-
Procedure:
-
Following the final dose of this compound, fast the mice for a specified period (e.g., 6 hours) with free access to water.
-
Administer a charcoal meal or carmine red solution orally.
-
Monitor the mice for the first appearance of the colored feces. The time from administration of the marker to the appearance of the first colored pellet is the whole gut transit time.
-
Alternatively, for small intestinal transit, sacrifice the mice at a fixed time point (e.g., 30 minutes) after marker administration.
-
Carefully dissect the small intestine from the pylorus to the cecum and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation: Intestinal Transit Ratio (%) = (Distance traveled by marker / Total length of the small intestine) x 100
Data Presentation
The following tables summarize expected quantitative outcomes in a loperamide-induced constipation model in mice. These values are based on studies using loperamide hydrochloride and serve as a reference. Actual values may vary depending on the mouse strain, specific protocol, and laboratory conditions.
Table 1: Effect of Loperamide on Fecal Parameters in Mice
| Parameter | Control Group (Vehicle) | Loperamide-Treated Group | Reference |
| Fecal Pellet Number (per 24h) | ~ 150 - 200 | Significantly Reduced | |
| Fecal Wet Weight (g per 24h) | ~ 1.0 - 1.5 | Significantly Reduced | |
| Fecal Water Content (%) | ~ 50 - 60% | Significantly Reduced (~30-40%) |
Table 2: Effect of Loperamide on Gastrointestinal Transit Time in Mice
| Parameter | Control Group (Vehicle) | Loperamide-Treated Group (5-10 mg/kg) | Reference |
| Small Intestinal Transit Time (min) | ~ 95.5 ± 15.6 | ~ 133.2 ± 24.2 to 174.5 ± 32.3 | |
| Whole Gut Transit Time (min) | ~ 250 - 300 | Significantly Increased (>400) | |
| Intestinal Transit Ratio (%) | ~ 70 - 80% | Significantly Reduced (~30-40%) |
Conclusion
The use of this compound to induce constipation in mice offers a valuable model for studying gastrointestinal motility and for the preclinical assessment of new therapeutic interventions. As a prodrug, this compound's efficacy is dependent on its conversion to loperamide by the gut microbiota, which may offer a more physiologically relevant model in certain research contexts. Careful adherence to the detailed protocols for induction and evaluation, along with appropriate dose-response studies, will ensure the generation of reliable and reproducible data. Researchers should clearly state the use of this compound and the rationale for the chosen dosage in their study designs and publications.
References
Loperamide Oxide in Ex Vivo Gut Motility Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide.[1][2] It is designed to be pharmacologically inactive until its conversion to the active form, loperamide, within the gastrointestinal tract.[1][2] This targeted activation makes this compound a valuable tool for studying the localized effects of µ-opioid receptor agonism on gut motility. Loperamide, the active metabolite, exerts its anti-motility effect by binding to µ-opioid receptors in the myenteric plexus of the intestinal wall.[3] This interaction leads to a reduction in the release of excitatory neurotransmitters such as acetylcholine and prostaglandins, ultimately decreasing peristalsis and increasing intestinal transit time.
These application notes provide detailed protocols for the use of this compound in ex vivo gut motility assays, leveraging established methodologies for its active form, loperamide. The information herein is intended to guide researchers in the effective design and execution of experiments to investigate the pharmacological effects of this compound on intestinal smooth muscle contractility.
Mechanism of Action
This compound itself is largely inactive. In the anaerobic environment of the lower gastrointestinal tract, it is reduced to its active form, loperamide. Loperamide then acts as a potent agonist at the µ-opioid receptors, which are G-protein coupled receptors located on enteric neurons. The activation of these receptors initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Furthermore, it promotes the opening of potassium channels and inhibits the opening of calcium channels, which hyperpolarizes the neuronal membrane and reduces the release of acetylcholine and prostaglandins. The net effect is a decrease in the excitability of enteric neurons, leading to reduced smooth muscle contraction and slowed intestinal transit.
Data Presentation
The following tables summarize the quantitative effects of loperamide, the active metabolite of this compound, on various parameters of gut motility in ex vivo preparations. Due to the prodrug nature of this compound, these data provide an essential reference for the expected effects upon its conversion to loperamide in the experimental setting.
Table 1: Effect of Loperamide on Colonic Motor Complexes (CMCs) in Isolated Mouse Colon
| Parameter | Control (Baseline) | Loperamide (100 nM) | Reference |
| CMC Frequency (min⁻¹) | 0.69 ± 0.04 | 0.36 ± 0.03 | |
| CMC Propagation Velocity (mm/s) | 2.39 ± 0.27 | 1.28 ± 0.21 | |
| Extent of CMC Propagation (mm) | 38.60 ± 1.42 | 29.70 ± 0.84 | |
| CMC Interval (seconds) | 67.12 ± 5.06 | 93.97 ± 8.36 |
Table 2: In Vivo Effects of this compound and Loperamide on Jejunal Motor Activity in Humans
| Treatment | Change in Number of Contractions | Change in Area Under the Curve | Reference |
| 4 mg Loperamide | Significant Increase | Significant Increase | |
| 4 mg this compound | Significant, more gradual increase | Significant, more gradual increase | |
| 2 mg this compound | No discernible effect | No discernible effect | |
| Placebo | No discernible effect | No discernible effect |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on the contractility of isolated intestinal segments. These protocols are adapted from established methods for loperamide and are applicable to various animal models, such as guinea pigs, rats, and mice.
Protocol 1: Isolated Guinea Pig Ileum Motility Assay
Objective: To evaluate the effect of this compound on the spontaneous and acetylcholine-induced contractions of the isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
This compound stock solution
-
Acetylcholine (ACh)
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic force transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Open the abdominal cavity and excise a segment of the terminal ileum.
-
Gently flush the lumen with fresh, oxygenated Tyrode's solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount an ileum segment in a 10-20 ml organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes, until regular spontaneous contractions are observed.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions for 10-15 minutes.
-
To study the effect on spontaneous contractions, add cumulative concentrations of this compound to the organ bath.
-
To study the effect on induced contractions, first establish a stable contractile response to a submaximal concentration of acetylcholine. Then, add cumulative concentrations of this compound in the continued presence of acetylcholine.
-
Record the changes in the frequency and amplitude of contractions.
-
After the final concentration, wash the tissue with fresh Tyrode's solution to assess the reversibility of the effects.
-
Protocol 2: Isolated Mouse Colon Motility Assay
Objective: To assess the impact of this compound on colonic motor complexes (CMCs) in the isolated mouse colon.
Materials:
-
Mouse
-
Krebs solution
-
This compound stock solution
-
Organ bath with perfusion system
-
Video camera and recording software
-
Spatiotemporal mapping analysis software
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a mouse according to approved institutional guidelines.
-
Excise the entire colon and place it in chilled, oxygenated Krebs solution.
-
Gently flush the lumen to remove fecal content.
-
-
Organ Bath Setup:
-
Cannulate both ends of the colon and mount it in a horizontal organ bath perfused with oxygenated Krebs solution at 37°C.
-
Position a video camera above the preparation to record motility.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for at least 30 minutes until regular CMCs are observed.
-
Record a 10-minute baseline video of spontaneous CMCs.
-
Introduce this compound into the perfusing Krebs solution at the desired concentrations.
-
Record 10-minute videos for each concentration.
-
Analyze the videos using spatiotemporal mapping to quantify CMC frequency, propagation velocity, and amplitude.
-
Visualizations
Caption: Signaling pathway of loperamide in enteric neurons.
Caption: Experimental workflow for ex vivo gut motility assays.
References
Application Notes and Protocols for Intestinal Permeability Studies Using Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is the prodrug of loperamide, a well-known synthetic opioid agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine.[1][2] This action reduces intestinal motility and fluid secretion, making loperamide a widely used antidiarrheal agent.[2][3] this compound is converted to its active form, loperamide, by the anaerobic bacteria in the lower gastrointestinal tract.[4] This targeted delivery can result in a more localized effect with potentially fewer systemic side effects compared to loperamide administration.
Loperamide is also a known substrate of P-glycoprotein (P-gp), an efflux transporter that limits the absorption of many drugs. This property makes both loperamide and its prodrug, this compound, valuable tools for studying intestinal permeability and the role of efflux pumps in drug absorption. These application notes provide detailed protocols for utilizing this compound in various experimental models to assess intestinal barrier function.
Mechanism of Action of Loperamide (Active Metabolite)
Loperamide primarily reduces intestinal motility by binding to μ-opioid receptors on enteric neurons. This binding is coupled to inhibitory G-proteins, which in turn leads to a decrease in the activity of the myenteric plexus and the tone of the intestinal smooth muscles. Beyond its effects on motility, loperamide also has a direct anti-secretory effect on colon epithelial cells, which is not mediated by opiate receptors. This is achieved through the inhibition of basolateral potassium (K+) channels, which reduces the driving force for chloride secretion.
Data Presentation
Table 1: In Vivo Effects of this compound on Gastrointestinal Transit and Stool Weight in Humans with Chronic Diarrhea
| Parameter | Placebo | This compound (4 mg twice daily) | p-value | Reference |
| Whole Gut Transit Time (hours) | Not specified | Prolonged | < 0.01 | |
| Wet Stool Weight (grams) | Not specified | Reduced | Not specified |
Note: Specific quantitative values were not provided in the source material.
Table 2: Comparative Effects of Loperamide and this compound on Glycine Absorption in Rat Small Intestine (In Vitro)
| Treatment | Glycine Absorption | Effect | Reference |
| Loperamide | Inhibited | Significant inhibition | |
| This compound | No effect | No significant inhibition |
This study suggests that this compound is not readily converted to loperamide in this in vitro model and that this compound itself has minimal direct impact on this specific absorptive process.
Experimental Protocols
Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers
This protocol outlines the use of the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to the intestinal epithelium, to assess the effect of this compound on intestinal barrier integrity.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
This compound
-
FITC-Dextran (4 kDa) or other paracellular marker
-
Transepithelial Electrical Resistance (TEER) meter
-
Multi-well plate reader with fluorescence capabilities
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Differentiation: Allow the cells to differentiate for 21 days, with media changes every 2-3 days. Monolayer integrity should be monitored by measuring TEER.
-
TEER Measurement: Prior to the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with a TEER value indicative of a confluent and tight barrier.
-
Permeability Assay: a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing this compound at the desired concentrations to the apical compartment. c. To the apical compartment, also add a paracellular permeability marker such as FITC-dextran (4 kDa). d. Add fresh HBSS to the basolateral compartment. e. Incubate at 37°C on an orbital shaker. f. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. g. Measure the fluorescence of the basolateral samples to determine the amount of FITC-dextran that has crossed the monolayer.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the paracellular marker in the presence and absence of this compound.
Considerations: Standard Caco-2 cell cultures lack the anaerobic bacteria necessary to convert this compound to loperamide. Therefore, this protocol primarily assesses the direct effect of the prodrug on the epithelial barrier. To study the effects of the active metabolite, loperamide, a direct application of loperamide would be necessary in this model.
Protocol 2: Ex Vivo Intestinal Permeability using the Ussing Chamber
The Ussing chamber allows for the study of ion transport and permeability across intact intestinal tissue segments, providing a more physiologically relevant model than cell culture.
Materials:
-
Ussing chamber system
-
Freshly isolated intestinal tissue (e.g., rat ileum or colon)
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Paracellular markers (e.g., FITC-dextran)
-
Carbogen gas (95% O2, 5% CO2)
-
Voltage-clamp amplifier
Methodology:
-
Tissue Preparation: Euthanize a rodent (e.g., rat) and immediately excise a segment of the desired intestinal region.
-
Mounting: Open the intestinal segment along the mesenteric border, wash with ice-cold Krebs-Ringer buffer, and mount the tissue between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.
-
Equilibration: Fill both chambers with pre-warmed and carbogen-gassed Krebs-Ringer buffer and allow the tissue to equilibrate for 20-30 minutes.
-
Baseline Measurements: Measure the baseline potential difference (PD) and short-circuit current (Isc) to assess tissue viability.
-
This compound Application: Add this compound to the mucosal (apical) chamber to mimic oral administration. The gut microbiota present on the tissue surface may facilitate the conversion to loperamide.
-
Permeability Measurement: a. Add a fluorescent permeability marker (e.g., FITC-dextran) to the mucosal chamber. b. Take samples from the serosal chamber at regular intervals. c. Analyze the fluorescence of the serosal samples to quantify the flux of the marker across the tissue.
-
Data Analysis: Calculate the permeability of the marker and any changes in Isc and PD following the addition of this compound.
Protocol 3: In Vivo Intestinal Permeability in a Rodent Model
This protocol describes an in vivo method to assess the impact of orally administered this compound on intestinal permeability using FITC-dextran.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound
-
FITC-dextran (4 kDa)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Spectrofluorometer
Methodology:
-
Animal Preparation: Fast the animals overnight with free access to water.
-
This compound Administration: Administer this compound orally via gavage at the desired dose. Control animals should receive the vehicle.
-
FITC-Dextran Administration: After a predetermined time to allow for this compound to reach the lower intestine and be converted (e.g., 2-4 hours), administer FITC-dextran orally via gavage.
-
Blood Collection: At a specified time point after FITC-dextran administration (e.g., 1-4 hours), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence of the plasma samples using a spectrofluorometer.
-
Data Analysis: Create a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples. Compare the plasma FITC-dextran concentrations between the control and this compound-treated groups.
Visualizations
References
- 1. Comparison of the effects of loperamide and this compound on absorptive processes in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. P-glycoprotein increases portal bioavailability of loperamide in mouse by reducing first-pass intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gut Microbiome Interactions Using Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing loperamide oxide as a tool to investigate the intricate interactions between the gut microbiome and host physiology. This compound, a prodrug of the peripherally acting μ-opioid receptor agonist loperamide, offers a unique model for studying microbial metabolism and its impact on gut function. Its activation is dependent on the reductive capacity of the gut microbiota, making it an invaluable compound for exploring the functional capabilities of the gut microbiome.
Introduction
This compound is a pharmacologically inactive precursor that is converted to its active form, loperamide, by the gut microbiota. This biotransformation is primarily carried out by microbial reductases under the anaerobic conditions of the lower gastrointestinal tract.[1][2] The subsequent activation of loperamide leads to a decrease in gut motility and an increase in fluid absorption, effects that can be leveraged to study the influence of altered gut transit time on microbial composition and metabolism. The reliance on microbial activity for its therapeutic effect makes this compound an elegant tool to probe the functional redundancy and metabolic capacity of the gut microbiome.
Mechanism of Action
This compound's mechanism of action is a two-step process involving both microbial and host components.
-
Microbial Reduction: this compound is reduced to loperamide by enzymes produced by gut bacteria. This reduction is significantly more efficient in the anaerobic environment of the cecum and colon. Studies in germ-free rats have shown minimal reduction of this compound, highlighting the essential role of the gut microbiota in its activation.[1] While the specific enzymes have not been fully characterized, bacterial nitroreductases are likely involved in this biotransformation.[3][4]
-
Host Receptor Activation: Once converted to loperamide, the active drug binds to μ-opioid receptors in the myenteric plexus of the large intestine. This binding inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time. The increased transit time allows for greater absorption of water and electrolytes, resulting in firmer stools.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its active metabolite, loperamide, from various studies.
Table 1: Efficacy of this compound in Clinical Trials for Acute Diarrhea
| Study Population | This compound Dose | Placebo Response | This compound Response | Outcome Measure | Citation(s) |
| 230 adult patients | 1 mg and 2 mg | Median time to complete relief: 40 hours 35 minutes | Median time to complete relief: 27 hours 55 minutes (1 mg), 25 hours (2 mg) | Time to complete relief of diarrhea | |
| 242 patients | 0.5 mg and 1 mg capsules | Slower relief of diarrhea | Significantly more rapid relief of diarrhea | Relief of diarrhea | |
| 111 Korean patients | 1 mg tablets | Lower frequency of first relief | Significantly more frequent first relief (p=0.0032) and shorter time to first relief (p=0.0471) | First relief of diarrhea |
Table 2: Effect of Loperamide on Gut Transit Time in Rodent Models
| Animal Model | Loperamide Dose | Control (Vehicle) | Loperamide Treated | Measurement | Citation(s) |
| Mice | 5 mg/kg (oral) | 95.5 ± 15.6 min | 133.2 ± 24.2 min | Small Intestinal Transit Time | |
| Mice | 10 mg/kg (oral) | 95.5 ± 15.6 min | 174.5 ± 32.3 min | Small Intestinal Transit Time | |
| Rats | 0.1, 1, or 10 mg/kg (i.p.) | Normal motility | Dose-dependent reduction in gastrointestinal motor function | General Gastrointestinal Motility |
Table 3: Effect of Loperamide on Fecal Properties and Short-Chain Fatty Acid (SCFA) Excretion in Rats
| Parameter | Control Period | Loperamide Treatment | Measurement Details | Citation(s) |
| Intestinal Transit Time (ITT) | 28.9 ± 1.9 h | 40.4 ± 8.0 h | Measured with radiopaque markers | |
| Fecal Weight (FW) | 9.2 ± 1.2 g/24 h | 4.8 ± 3.6 g/24 h | 24-hour fecal collection | |
| Fecal SCFA Concentration | 60.6 ± 17.9 mmol/g | 32.2 ± 5.6 mmol/g | Assayed by gas-liquid chromatography |
Table 4: Reported Changes in Gut Microbiota Composition Following Loperamide Administration in Mice
| Bacterial Family/Phylum | Direction of Change | Loperamide Dose | Duration of Treatment | Citation(s) |
| Bacteroidaceae | Increase | 5, 7.5, 10 mg/kg | 7 days | |
| Porphyromonadaceae | Increase | 5, 7.5, 10 mg/kg | 7 days | |
| Erysipelotrichaceae | Increase | 5, 7.5, 10 mg/kg | 7 days | |
| Akkermansiaceae | Increase | 5, 7.5, 10 mg/kg | 7 days | |
| Firmicutes/Bacteroidetes ratio | Increase | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to study gut microbiome interactions using this compound. These protocols are synthesized from established methods for studying gut motility and microbiome analysis.
Protocol 1: In Vivo Study of this compound Effects on Gut Microbiome and Metabolome in a Mouse Model
This protocol details a comprehensive in vivo experiment to assess the impact of this compound on the gut microbiome composition and short-chain fatty acid (SCFA) production in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles
-
Metabolic cages for fecal collection
-
Sterile cryovials for sample storage
-
Anesthetic (e.g., isoflurane)
-
Materials for euthanasia (e.g., CO2 chamber, cervical dislocation)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into two groups (n=8-10 per group):
-
Control Group: Receives vehicle only.
-
This compound Group: Receives this compound.
-
-
Dosing Preparation and Administration:
-
Prepare a fresh suspension of this compound in the vehicle on each day of administration. A starting dose of 10 mg/kg can be used, based on typical doses for loperamide in similar studies.
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage once daily for a period of 7 to 14 days.
-
-
Fecal Sample Collection:
-
Collect fresh fecal pellets from each mouse at baseline (before the first dose) and at regular intervals during the treatment period (e.g., day 3, 7, and 14).
-
To collect fresh pellets, place individual mice in a clean, empty cage and wait for defecation.
-
Immediately place the fecal pellets into pre-labeled sterile cryovials and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
-
Gut Transit Time Measurement (Optional, at the end of the study):
-
Administer a non-absorbable marker, such as carmine red (6% in 0.5% methylcellulose), via oral gavage.
-
Record the time of administration and monitor the mice for the appearance of the first red-colored feces. The time elapsed is the whole gut transit time.
-
-
Cecal Content Collection:
-
At the end of the treatment period, euthanize the mice.
-
Immediately perform a laparotomy and locate the cecum.
-
Collect the cecal contents into a sterile cryovial, snap-freeze in liquid nitrogen, and store at -80°C for microbiome and SCFA analysis.
-
-
Downstream Analysis:
-
Microbiome Analysis: Extract microbial DNA from fecal and cecal samples. Perform 16S rRNA gene sequencing to analyze the bacterial community composition.
-
Metabolite Analysis: Analyze fecal and cecal samples for SCFA concentrations using gas chromatography-mass spectrometry (GC-MS).
-
Protocol 2: 16S rRNA Gene Sequencing and Analysis
This protocol outlines the general workflow for analyzing the gut microbial composition from collected fecal or cecal samples.
Materials:
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for amplifying the V4 region of the 16S rRNA gene (e.g., 515F/806R)
-
PCR reagents
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from the collected fecal or cecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries according to the instructions for the chosen sequencing platform.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Quality Control: Trim and filter the raw sequencing reads to remove low-quality sequences.
-
OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.
-
Statistical Analysis: Perform statistical tests to identify differentially abundant taxa between the control and this compound-treated groups.
-
Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis by GC-MS
This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) from fecal or cecal samples.
Materials:
-
Internal standards (e.g., isotopically labeled SCFAs)
-
Extraction solvent (e.g., acidified water or ether)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize a known weight of fecal or cecal material in the extraction solvent containing internal standards.
-
Extraction: Centrifuge the homogenate and collect the supernatant.
-
Derivatization: Derivatize the SCFAs in the supernatant to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Separate the SCFAs on a suitable capillary column and detect them using mass spectrometry.
-
Quantification: Quantify the concentration of each SCFA by comparing the peak area of the analyte to that of the corresponding internal standard.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows described in these application notes.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial nitroreductases: A versatile tool for biomedical and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the bacterial nitroreductase enzyme in mammalian cells renders them selectively sensitive to killing by the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loperamide Oxide in Gut Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide, a potent µ-opioid receptor agonist, is widely used as an anti-diarrheal agent due to its ability to inhibit intestinal motility and fluid secretion. Loperamide oxide is a prodrug that is converted to its active form, loperamide, within the intestinal lumen. Gut organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model to study intestinal physiology, disease, and drug responses. This document provides detailed application notes and protocols for utilizing this compound in gut organoid models to investigate its effects on intestinal epithelium. While direct studies on this compound in gut organoids are limited, this document extrapolates from the known mechanisms of loperamide and established organoid methodologies.
Mechanism of Action
Loperamide primarily acts as a µ-opioid receptor agonist on the enteric nervous system and intestinal epithelial cells. Activation of these receptors leads to:
-
Inhibition of Acetylcholine Release: This reduces propulsive peristalsis, increasing intestinal transit time and allowing for more absorption of water and electrolytes.
-
Decreased Intestinal Secretion: Loperamide can inhibit the secretion of fluids and electrolytes into the intestinal lumen.
-
Potential Interaction with Key Signaling Pathways: Emerging evidence suggests a potential interplay between opioid receptor activation and crucial intestinal signaling pathways like Notch, which is involved in cell fate decisions.[1][2]
Data Presentation
The following tables present hypothetical quantitative data based on the expected effects of loperamide (the active form of this compound) on gut organoids. These tables are intended to serve as a template for data presentation in future studies.
Table 1: Effect of this compound on Gut Organoid Viability
| Concentration of this compound (µM) | Organoid Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.2 ± 6.1 |
| 50 | 88.7 ± 7.3 |
| 100 | 75.4 ± 8.9 |
Data is hypothetical and based on general cytotoxicity trends. A study using loperamide in mouse small intestinal organoids showed it to be relatively non-toxic at lower concentrations.[3]
Table 2: Morphometric Analysis of Gut Organoids Treated with this compound
| Treatment | Average Organoid Diameter (µm) (Day 5) | Average Bud Count per Organoid (Day 5) |
| Vehicle Control | 250 ± 35 | 8 ± 2 |
| This compound (10 µM) | 235 ± 30 | 6 ± 2 |
| This compound (50 µM) | 210 ± 28 | 4 ± 1 |
Data is hypothetical. Reduced budding may be expected due to potential effects on stem cell proliferation or differentiation.
Table 3: Gene Expression Analysis in Gut Organoids Treated with this compound
| Gene | Fold Change (this compound 50 µM vs. Vehicle) | Putative Function |
| LGR5 | ↓ 1.8 | Intestinal Stem Cell Marker |
| MUC2 | ↑ 1.5 | Goblet Cell Marker (Mucin) |
| HES1 | ↑ 2.1 | Notch Signaling Target |
| ATOH1 | ↓ 2.5 | Pro-secretory Lineage Transcription Factor |
Data is hypothetical and based on the potential of µ-opioid receptor activation to influence cell fate decisions through pathways like Notch.
Experimental Protocols
Protocol 1: Generation and Maintenance of Human Colon Organoids
This protocol is adapted from established methods for human colonoid culture.
Materials:
-
Human colonic tissue biopsies
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Advanced DMEM/F12 medium
-
N-2 supplement
-
B-27 supplement
-
HEPES buffer
-
Glutamax
-
Penicillin-Streptomycin
-
N-acetylcysteine
-
Human EGF
-
Noggin
-
R-spondin-1
-
CHIR99021
-
Y-27632 ROCK inhibitor
Procedure:
-
Crypt Isolation:
-
Wash colonic biopsies with cold PBS.
-
Cut the tissue into small pieces and incubate in Chelation Buffer for 30-60 minutes on ice with gentle rocking.
-
Vigorously shake the tissue fragments to release crypts.
-
Collect the supernatant containing the crypts and centrifuge.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in Basement Membrane Matrix.
-
Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 15-20 minutes.
-
-
Organoid Culture:
-
Overlay the matrix domes with complete organoid growth medium (Advanced DMEM/F12 supplemented with N-2, B-27, HEPES, Glutamax, Penicillin-Streptomycin, N-acetylcysteine, EGF, Noggin, R-spondin-1, and CHIR99021).
-
Add Y-27632 to the medium for the first 2-3 days to prevent anoikis.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh matrix.
-
Protocol 2: Treatment of Gut Organoids with this compound
Materials:
-
Mature gut organoids (Day 7-10 of culture)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid growth medium
-
Multi-well plates (24- or 96-well)
Procedure:
-
Prepare Dosing Solutions:
-
Prepare serial dilutions of this compound in organoid growth medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
-
Organoid Treatment:
-
Carefully remove the old medium from the organoid cultures.
-
Add the prepared dosing solutions to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Refresh the medium with fresh dosing solutions every 48 hours for longer-term experiments.
-
Protocol 3: Assessment of Organoid Viability (ATP Assay)
Materials:
-
Treated organoids in a 96-well plate
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells thoroughly to lyse the organoids and release ATP.
-
Incubate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of viability.[4]
Protocol 4: Morphometric Analysis of Organoids
Materials:
-
Treated organoids
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acquire brightfield images of the organoids at different time points during the treatment.
-
Using the image analysis software, measure the following parameters for a representative number of organoids in each condition:
-
Diameter: Measure the longest and shortest axis of each organoid and calculate the average.
-
Bud Count: Manually count the number of crypt-like buds extending from the central lumen of each organoid.[5]
-
-
Calculate the average and standard deviation for each parameter across the different treatment groups.
Protocol 5: Gene Expression Analysis by RT-qPCR
Materials:
-
Treated organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., LGR5, MUC2, HES1, ATOH1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Collect organoids from the matrix by depolymerization on ice.
-
Extract total RNA using a suitable kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, primers, and master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
-
Mandatory Visualizations
Caption: Proposed signaling pathways of loperamide in gut epithelial cells.
Caption: Experimental workflow for studying this compound in gut organoids.
Conclusion
Gut organoid models provide a physiologically relevant platform to investigate the effects of this compound on the intestinal epithelium. By utilizing the protocols outlined in this document, researchers can assess the impact of this compound on organoid viability, morphology, and the expression of key genes involved in intestinal stem cell function and differentiation. While further studies are needed to elucidate the precise molecular mechanisms, particularly the interplay with Wnt and Notch signaling, the methodologies presented here offer a robust framework for future investigations into the application of this compound in the context of intestinal health and disease.
References
- 1. μ Opioid Receptor-Triggered Notch-1 Activation Contributes to Morphine Tolerance: Role of Neuron-Glia Communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid and Notch signaling pathways are reciprocally regulated through miR- 29a and miR-212 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. Ex vivo culture of intestinal crypt organoids as a model system for assessing cell death induction in intestinal epithelial cells and enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico and in-vitro morphometric analysis of intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Loperamide oxide solubility issues and solutions
Welcome to the technical support center for loperamide oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
A1: this compound is the N-oxide prodrug of loperamide, a peripherally acting µ-opioid receptor agonist known for its antidiarrheal properties.[1] As a prodrug, this compound is converted to its active form, loperamide, within the gastrointestinal tract.[1] This conversion is thought to be mediated by the gut flora.[2] The prodrug strategy aims to enhance the local availability of loperamide in the gut while minimizing systemic absorption.[1]
Q2: What is the aqueous solubility of this compound?
Q3: In which organic solvents is this compound soluble?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO). While comprehensive quantitative data is limited, information on the closely related loperamide hydrochloride indicates solubility in ethanol at approximately 10 mg/mL and in DMSO and dimethylformamide (DMF) at around 2.5 mg/mL. It is also freely soluble in methanol and methylene chloride.
Solubility Data
The following table summarizes the available solubility information for this compound and its parent compound, loperamide hydrochloride. This data can be used as a reference when preparing stock solutions.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | |
| This compound | Water/Ethanol Mixture | Soluble (for purification) | |
| Loperamide Hydrochloride | Water | Practically Insoluble | |
| Loperamide Hydrochloride | Ethanol | ~10 mg/mL | |
| Loperamide Hydrochloride | DMSO | ~2.5 mg/mL | |
| Loperamide Hydrochloride | Dimethylformamide (DMF) | ~2.5 mg/mL | |
| Loperamide Hydrochloride | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Loperamide Hydrochloride | Methanol | Freely Soluble | |
| Loperamide Hydrochloride | Methylene Chloride | Freely Soluble |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound for experimental use.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The low aqueous solubility of this compound. Even when predissolved in an organic solvent, the addition to an aqueous medium can cause it to crash out of solution.
-
Troubleshooting Steps:
-
Increase the concentration of the organic co-solvent: If your experimental system can tolerate it, increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.
-
Lower the final concentration: Reduce the target concentration of this compound in your aqueous solution to remain below its solubility limit.
-
Adjust the pH: Loperamide's solubility is pH-dependent, increasing in more acidic conditions. If your experimental protocol allows, consider using a buffer with a slightly lower pH.
-
Prepare fresh solutions: Due to potential stability issues and precipitation over time, it is recommended to prepare aqueous solutions of loperamide and its derivatives fresh for each experiment and not to store them for more than a day.
-
Issue 2: Difficulty in dissolving this compound powder.
-
Possible Cause: Inadequate choice of solvent or insufficient mixing.
-
Troubleshooting Steps:
-
Use an appropriate organic solvent: Start by dissolving the this compound powder in a suitable organic solvent such as DMSO or ethanol, in which it is known to be soluble.
-
Apply gentle heating and sonication: If the compound is not temperature-sensitive, warming the solution to 37°C and using a sonicator can aid in dissolution.
-
Vortexing: Vigorous mixing by vortexing can also help to dissolve the powder.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 493.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 4.93 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol outlines the dilution of a this compound DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Calculate the volume of the DMSO stock solution required to achieve the desired final concentration in the aqueous buffer. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent toxicity in cell cultures.
-
Add the calculated volume of the aqueous buffer to a sterile conical tube.
-
While gently vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration or slightly increasing the co-solvent percentage if the experimental design permits.
-
Use the freshly prepared aqueous working solution immediately.
Signaling Pathway and Mechanism of Action
This compound acts as a prodrug, which is converted to the active compound loperamide in the gastrointestinal tract. Loperamide then exerts its antidiarrheal effect by acting as a potent agonist of the µ-opioid receptors located in the myenteric plexus of the large intestine.
Mechanism of Action of Loperamide:
-
Binding to µ-Opioid Receptors: Loperamide binds to the µ-opioid receptors on enteric neurons.
-
Inhibition of Neurotransmitter Release: This binding inhibits the release of acetylcholine and prostaglandins.
-
Reduced Peristalsis: The reduction in these neurotransmitters leads to a decrease in the activity of the intestinal smooth muscles, slowing down peristalsis.
-
Increased Transit Time: The slowed motility increases the time for water and electrolytes to be absorbed from the feces.
-
Antisecretory Effect: Loperamide also has an antisecretory effect, further contributing to the formation of more solid stools.
Caption: this compound conversion and mechanism of action.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preparing and using this compound in an in vitro experiment.
Caption: Experimental workflow for this compound.
References
Technical Support Center: Optimizing Loperamide Oxide Administration in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of loperamide oxide in rat models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and how does it differ from loperamide? | This compound is a prodrug of loperamide, meaning it is an inactive compound that is converted to the active drug, loperamide, within the body.[1] This conversion is primarily carried out by the gut microbiota in the lower gastrointestinal tract.[1][2] The primary advantage of using this compound is that it is expected to have a similar antidiarrheal efficacy as loperamide but with a lower systemic plasma concentration of the active drug, potentially reducing side effects.[2] |
| 2. Which administration route is optimal for this compound in rats? | The optimal administration route depends on the experimental objective. Oral administration (gavage) is the most common and physiologically relevant route for studying the antidiarrheal effects of this compound, as it relies on the gut microbiota for conversion to active loperamide.[1] Intraperitoneal (IP) injection can be used, but it bypasses the primary site of metabolic conversion in the gut, which may lead to different pharmacokinetic and pharmacodynamic profiles. Subcutaneous (SC) injection of loperamide has been used to investigate its systemic effects. |
| 3. What is the recommended dosage of this compound in rats? | The appropriate dosage can vary depending on the rat strain, the experimental model (e.g., castor oil-induced diarrhea), and the desired effect. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. |
| 4. Are there known strain differences in the response to this compound in rats? | Yes, different rat strains, such as Sprague Dawley and Wistar rats, can exhibit variations in drug metabolism. These differences may affect the rate and extent of this compound conversion to loperamide, leading to variability in the observed effects. It is recommended to use a consistent rat strain throughout a study. |
| 5. What are the potential side effects of this compound administration in rats? | At therapeutic doses, this compound is expected to have a favorable side effect profile. However, high doses of its active metabolite, loperamide, can lead to severe constipation, and in cases of overdose, potential cardiotoxicity and neurotoxicity have been reported in rats. |
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no antidiarrheal effect after oral administration. | Incomplete conversion to loperamide: The gut microbiota is essential for the conversion of this compound to loperamide. Alterations in the gut flora due to diet, stress, or prior antibiotic treatment can impair this conversion. | - Ensure a consistent and standardized diet for all experimental animals. - Allow for an adequate acclimatization period before the experiment to minimize stress. - Avoid using animals recently treated with antibiotics. - Consider co-housing animals to normalize gut microbiota. |
| Incorrect oral gavage technique: Improper administration can lead to the deposition of the compound in the esophagus or trachea instead of the stomach, preventing its transit to the site of action. | - Ensure all personnel are thoroughly trained in oral gavage techniques for rats. - Use appropriately sized and flexible gavage needles to minimize the risk of injury and ensure proper placement. | |
| High variability in experimental results between animals. | Inconsistent gut microbiota: As mentioned above, individual differences in gut flora can lead to variable conversion rates of this compound. | - In addition to the solutions for incomplete conversion, consider analyzing the gut microbiota composition of a subset of animals to identify potential correlations with the observed effects. |
| Strain-dependent metabolic differences: Different rat strains can metabolize compounds at different rates. | - Use a single, well-characterized rat strain for all experiments. | |
| Unexpected behavioral changes in rats after administration. | Central nervous system (CNS) effects: Although loperamide has limited ability to cross the blood-brain barrier, high doses can lead to central opioid effects. | - Carefully observe animals for signs of CNS depression or other behavioral abnormalities. - If CNS effects are observed, consider reducing the dose. - Ensure that the observed effects are not due to other experimental stressors. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Loperamide in Rats Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (%) | Reference(s) |
| 1 | Not Reported | 4 | 4.1 | ~70% |
Note: Data for this compound is limited. The data for loperamide is provided as a reference for its active metabolite.
Table 2: Comparison of Bioavailability for Oral vs. Intraperitoneal Administration of a Sample Compound in Rats
| Administration Route | Absolute Bioavailability (F%) | Reference(s) |
| Oral | 71.6 - 86.3 | |
| Intraperitoneal (IP) | 91.4 - 99.6 |
Note: This table illustrates the generally higher bioavailability observed with IP administration compared to oral administration for other compounds, a factor to consider in experimental design.
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea Model in Rats
This protocol is a widely used method for evaluating the efficacy of antidiarrheal agents like this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] or distilled water)
-
Castor oil
-
Oral gavage needles
-
Cages with absorbent paper lining
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Randomly assign the animals to experimental groups (e.g., vehicle control, this compound treatment groups). A minimum of six animals per group is recommended.
-
Administer the vehicle or this compound orally (p.o.) via gavage.
-
One hour after treatment, orally administer 1.0 mL of castor oil to each rat.
-
Individually house the rats in cages lined with pre-weighed absorbent paper.
-
Observe the animals for the onset of diarrhea and the total number and weight of diarrheal feces for a period of 4 hours.
-
Calculate the percentage inhibition of defecation compared to the vehicle control group.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Materials:
-
This compound solution (sterile)
-
Sterile syringes and needles (23-25 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Restrain the rat securely. For a one-person procedure, grasp the rat by the scruff of the neck and allow its body to rest along your forearm.
-
Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the urinary bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, withdraw the needle and select a new injection site with a fresh needle.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Mandatory Visualizations
Diagram 1: this compound Activation and Signaling Pathway
Caption: this compound is converted to active loperamide by gut microbiota, which then acts on mu-opioid receptors.
Diagram 2: Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the antidiarrheal effects of this compound in rats.
References
Troubleshooting loperamide oxide variability in experiments
Welcome to the technical support center for loperamide oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential sources of variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
This compound is the inactive prodrug of loperamide, a potent μ-opioid receptor agonist.[1][2][3] In an experimental setting, particularly in vivo or in systems containing gut microflora, this compound is reduced to its active form, loperamide.[1][2] This conversion is a critical factor to consider in experimental design and data interpretation.
Q2: What is the primary mechanism of action of loperamide, the active form of this compound?
Loperamide acts as a selective agonist for the μ-opioid receptors located in the myenteric plexus of the large intestine. Activation of these receptors inhibits the release of acetylcholine and prostaglandins, which in turn decreases intestinal motility and increases fluid and electrolyte absorption.
Q3: I am observing high variability in my experimental results with this compound. What are the potential causes?
Variability in experiments using this compound can stem from several factors:
-
Inconsistent Conversion to Loperamide: The rate and extent of conversion of this compound to loperamide can vary depending on the experimental system, particularly the presence and activity of reducing enzymes or gut flora.
-
Compound Stability and Degradation: this compound and loperamide can degrade under certain conditions, such as acidic pH, high temperatures, and oxidative stress, leading to inconsistent active compound concentrations.
-
Solubility and Precipitation: Loperamide and its hydrochloride salt have low aqueous solubility, which can lead to precipitation in buffers and culture media, affecting the actual concentration available to cells.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response, contributing to variability.
Q4: How should I prepare and store this compound solutions?
For optimal stability, it is recommended to prepare fresh aqueous solutions of this compound for each experiment. Stock solutions can be prepared in organic solvents like DMSO or ethanol and stored at -20°C for longer-term use. When diluting the stock solution into aqueous buffers or media, add it slowly while vortexing to minimize precipitation. Protect solutions from light and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Effect Observed
| Possible Cause | Troubleshooting Step |
| Insufficient conversion of this compound to loperamide. | If your in vitro system lacks the necessary enzymes for reduction, consider co-culturing with gut bacteria or using liver microsomes to facilitate conversion. Alternatively, use loperamide directly as a positive control to confirm the responsiveness of your system to the active compound. |
| Degradation of this compound or loperamide. | Ensure that the pH of your experimental buffer is within the stable range for the compound. Prepare solutions fresh and protect them from light and high temperatures. Analyze the purity of your stock solution and working solutions by HPLC if degradation is suspected. |
| Precipitation of the compound in the experimental medium. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final medium, ensuring it is not toxic to your cells. Use a buffer with a slightly acidic pH if your experimental design allows, to increase solubility. |
| Low expression of μ-opioid receptors in the cell line. | Confirm the expression of μ-opioid receptors in your cell model using techniques like qPCR, western blotting, or immunofluorescence. Consider using a cell line known to express functional μ-opioid receptors. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of the solvent (e.g., DMSO, ethanol). | Perform a vehicle control experiment to determine the maximum concentration of the solvent that is tolerated by your cells without causing toxicity. |
| Contamination of cell cultures. | Regularly test your cell lines for mycoplasma and other microbial contaminants. |
| Variability in cell culture handling. | Standardize your cell culture procedures, including seeding density, passage number, and media changes, to minimize experimental variability. |
Quantitative Data
The following tables summarize key quantitative data for this compound and loperamide to aid in experimental design.
Table 1: Physicochemical Properties
| Property | This compound | Loperamide |
| Molecular Formula | C₂₉H₃₃ClN₂O₃ | C₂₉H₃₃ClN₂O₂ |
| Molecular Weight | 493.04 g/mol | 477.04 g/mol |
| pKa (Strongest Basic) | Not available | 9.41 |
| logP | Not available | 4.44 - 4.77 |
Table 2: Solubility Data
| Solvent/Buffer | This compound Solubility | Loperamide Hydrochloride Solubility |
| DMSO | Soluble | ~2.5 mg/mL |
| Ethanol | Not available | ~10 mg/mL |
| 1:1 Ethanol:PBS (pH 7.2) | Not available | ~0.5 mg/mL |
| Water | Not available | 0.00086 mg/mL |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for treating cultured cells with this compound. It is essential to optimize the conditions for your specific cell line and experimental goals.
Materials:
-
This compound
-
DMSO or Ethanol (for stock solution)
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Reagents for your specific downstream assay (e.g., MTT, lysis buffer for western blot)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO or ethanol to a stock concentration of 10-50 mM.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates (e.g., 96-well, 6-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. This needs to be optimized for each cell line.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium slowly while mixing to prevent precipitation.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest drug concentration) and an untreated control.
-
Typical treatment concentrations for loperamide in cell culture range from 10 to 100 µM, which can be a starting point for this compound experiments.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours). The incubation time should be optimized based on the specific assay and expected biological response.
-
-
Downstream Analysis:
-
After incubation, perform your desired assay (e.g., cell viability assay, protein extraction for western blotting, RNA isolation for qPCR) according to the manufacturer's instructions or standard laboratory protocols.
-
Analytical Method for Quantification
To accurately determine the concentration of this compound and its conversion to loperamide, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.
General HPLC-MS/MS Parameters (to be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is a common starting point.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and loperamide.
Visualizations
This compound to Loperamide Conversion Workflow
Caption: Workflow of this compound conversion to its active form, loperamide.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Loperamide's Peripheral Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of loperamide via the μ-opioid receptor.
References
Addressing confounding effects of loperamide oxide metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with loperamide oxide. The primary focus is to address the common confounding effects arising from its metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism?
A1: this compound is a prodrug of loperamide, a well-known peripherally acting µ-opioid receptor agonist used to treat diarrhea.[1][2] It was designed to be converted into the active drug, loperamide, by the anaerobic bacteria located in the lower gastrointestinal tract.[3] The intended goal was to achieve similar antidiarrheal efficacy as loperamide but with a lower systemic plasma concentration of the active drug, potentially reducing side effects.[3]
Q2: What is the primary confounding factor in experiments using this compound?
A2: The primary and most significant confounding factor is the metabolic reduction of this compound back to its active parent drug, loperamide.[1] This conversion is highly efficient and occurs primarily in the gut, driven by intestinal microflora in anaerobic (low oxygen) conditions. Consequently, any observed pharmacological effect may be attributable to this compound, the resulting loperamide, or a combination of both, making it difficult to interpret experimental results accurately.
Q3: How does the metabolism of this compound affect its use in P-glycoprotein (P-gp) research?
A3: Loperamide is a well-characterized substrate of the efflux transporter P-glycoprotein (P-gp), which prevents it from crossing the blood-brain barrier. When using this compound in P-gp studies, its conversion to loperamide is a major issue. An observed interaction with P-gp is likely due to the newly formed loperamide, not the this compound prodrug itself. This makes this compound a challenging tool for investigating P-gp inhibition or transport mechanisms, as the concentration of the actual P-gp substrate (loperamide) is variable and depends on metabolic activity.
Q4: Besides gut microbiota, are there other metabolic pathways for loperamide?
A4: Yes, once loperamide is formed and absorbed, it undergoes extensive first-pass metabolism in the liver. The primary enzymes involved are Cytochrome P450s, specifically CYP3A4 and CYP2C8. These enzymes are responsible for pathways such as N-demethylation. Researchers studying this compound should be aware that any loperamide formed from the prodrug will be subject to these subsequent metabolic pathways.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in in vitro experiments (e.g., Caco-2 assays).
-
Possible Cause: Uncontrolled reduction of this compound to loperamide. Even in sterile cell culture, intracellular reducing enzymes may contribute to this conversion. More commonly, sub-clinical microbial contamination in the culture system can rapidly metabolize the prodrug.
-
Troubleshooting Steps:
-
Quantify Both Analytes: Always design your analytical method (e.g., LC-MS/MS) to detect and quantify both this compound and loperamide.
-
Analyze All Compartments: At the end of the experiment, measure the concentrations of both compounds in all relevant samples (e.g., apical and basolateral chambers in a Caco-2 assay, cell lysates, and supernatant).
-
Run Stability Controls: Incubate this compound in your experimental medium without cells for the duration of the experiment to check for non-cellular degradation or conversion.
-
Ensure Aseptic Conditions: Use rigorous aseptic techniques to prevent microbial contamination of cell cultures.
-
Issue 2: High variability in in vivo animal studies.
-
Possible Cause: Differences in the gut microbiome composition and metabolic activity between individual animals can lead to highly variable rates of reduction of this compound to loperamide.
-
Troubleshooting Steps:
-
Measure Plasma Levels of Both Compounds: Monitor plasma concentrations of both this compound and loperamide over the time course of the experiment to understand the pharmacokinetic profile in your model.
-
Consider Germ-Free Models: For mechanistic studies where the presence of loperamide is a confounder, using germ-free animals can minimize the microbiota-driven reduction. Studies in germ-free rats showed that the cecum contained less than 1% of the reductase activity compared to conventional rats.
-
Control for Environmental Factors: House animals under consistent conditions to minimize variations in gut microbiota. Be aware that factors like diet, stress, and antibiotic exposure can alter the microbiome.
-
Data Presentation
Table 1: Summary of Factors Influencing In Vitro Reduction of this compound
| Experimental Condition | Effect on Reduction to Loperamide | Species/System | Reference |
| Anaerobic Incubation | Promotes efficient reduction | Rat, Dog, Human Gut Contents | |
| Aerobic (Oxygen) Incubation | Diminishes reduction to ~13% of anaerobic activity | Rat Gut Contents | |
| Heat Treatment | Diminishes reduction to ~2.5% of original activity | Rat Gut Contents | |
| Germ-Free Model | Reduction activity is <1% compared to conventional model | Rat Cecum |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is adapted for the specific challenge of this compound metabolism.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Only use inserts with established TEER values.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 10 µM) in transport buffer (e.g., HBSS, pH 7.4).
-
Transport Experiment (A-to-B):
-
Add the this compound solution to the apical (A) side of the Transwell™.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Transport Experiment (B-to-A):
-
Perform the reverse experiment by adding the compound to the basolateral side and sampling from the apical side to determine the efflux ratio.
-
-
CRITICAL - Sample Analysis:
-
Analyze all samples using a validated LC-MS/MS method capable of separating and quantifying both this compound and loperamide .
-
Prepare separate calibration curves for each analyte using reference standards.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for this compound.
-
Quantify the amount of loperamide that has appeared in each chamber to understand the extent of metabolic conversion during the assay.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
Protocol 2: LC-MS/MS Quantification of this compound and Loperamide
This protocol provides a general framework for the simultaneous analysis of both compounds.
-
Sample Preparation: Precipitate protein from plasma or cell culture media samples by adding 3 volumes of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., Inertsil-ODS 3V, 100x4.6 mm, 5µ).
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5-1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Establish specific precursor-to-product ion transitions for this compound, loperamide, and the internal standard. These must be optimized in-house.
-
-
Quantification: Generate two separate calibration curves, one for this compound and one for loperamide, by spiking known concentrations of reference standards into a blank matrix. Calculate the concentration of each analyte in the unknown samples by interpolating from their respective standard curves.
Visualizations
Caption: Metabolic reduction of this compound to loperamide.
Caption: Caco-2 assay workflow highlighting the critical analysis step.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Loperamide Oxide Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of loperamide oxide in biological samples. Given that this compound is a tertiary amine N-oxide, it is prone to in vitro reduction back to its parent drug, loperamide, which can significantly impact experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in biological samples?
The main stability issue is the chemical and enzymatic reduction of this compound back to its active parent drug, loperamide.[1][2][3] This conversion can lead to an underestimation of this compound concentrations and a corresponding overestimation of loperamide concentrations. This phenomenon is a common challenge for the bioanalysis of N-oxide metabolites.
Q2: Why are my this compound concentrations rapidly decreasing in plasma samples, especially if they are reddish in color?
Reddish discoloration in plasma indicates hemolysis, the rupture of red blood cells. Hemolyzed plasma is known to significantly accelerate the degradation of N-oxide compounds. This is because components released from red blood cells, such as the heme moiety of hemoglobin, can non-enzymatically catalyze the reduction of N-oxides back to their parent amines. Therefore, minimizing hemolysis during sample collection is critical.
Q3: What are the optimal storage conditions for biological samples containing this compound?
To maintain stability, samples should be processed and analyzed as quickly as possible. If immediate analysis is not possible, the following storage conditions are recommended. Specific stability should always be confirmed for your exact matrix and conditions during method validation.
| Storage Condition | Temperature | Maximum Duration | Notes |
| Short-term (Processing) | On ice or 2-8°C | < 4 hours | Keep samples chilled at all times during processing and extraction. |
| Long-term | -80°C | Months to years (must be validated) | Considered essential for long-term storage of unstable metabolites. |
| Freeze-Thaw Cycles | From -80°C to room temp. | Minimize (ideally ≤ 3 cycles) | Repeated freeze-thaw cycles can accelerate degradation. |
Q4: Which anticoagulant is best for collecting blood samples for this compound analysis?
For bioanalysis of unstable compounds, EDTA is often the recommended anticoagulant. Heparin can sometimes interfere with certain analytical methods, and the liquid formulation of citrate can cause sample dilution. However, the stability of this compound should be validated with your chosen anticoagulant during method development.
Q5: Can I use enzyme inhibitors to prevent the degradation of this compound?
While enzymatic reduction, particularly by cytochrome P450s, can contribute to this compound degradation, a significant portion of its instability in collected samples, especially in hemolyzed plasma, is non-enzymatic. Therefore, while a general cocktail of enzyme inhibitors might offer some benefit, it may not completely prevent degradation. The most effective strategies are to minimize hemolysis and maintain low temperatures throughout the sample handling process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High variability in this compound concentrations between sample replicates.
-
Possible Cause 1: Inconsistent Hemolysis. The degree of hemolysis can vary between tubes if blood collection or handling techniques are inconsistent.
-
Solution: Ensure consistent, gentle tube inversion after collection (do not shake). Use proper venipuncture techniques to minimize tissue trauma. Centrifuge all samples under identical, optimized conditions (e.g., lower g-force for a longer duration) to prevent red blood cell lysis.
-
-
Possible Cause 2: Temperature Fluctuations. Allowing some samples to sit at room temperature longer than others before processing or freezing can lead to variable degradation.
-
Solution: Implement a strict sample handling workflow. Immediately place blood tubes on ice after collection. Process samples in a chilled centrifuge and keep plasma/serum aliquots on ice until they are transferred to a -80°C freezer.
-
-
Possible Cause 3: Different Processing Times. A significant delay between collecting the first and last sample of a batch can introduce variability.
-
Solution: Process samples in smaller, manageable batches to ensure the time from collection to freezing is consistent for all samples.
-
Issue 2: Loperamide is detected in my this compound standard spiked into blank plasma.
-
Possible Cause 1: In Vitro Reduction. The blank plasma itself, especially if slightly hemolyzed, can cause the reduction of the spiked this compound.
-
Solution: Use the highest quality (non-hemolyzed) blank plasma available. Prepare calibration standards and quality control samples immediately before analysis, keeping them on ice. The choice of protein precipitation solvent can also be critical; acetonitrile has been shown to be superior to methanol in preventing N-oxide conversion during extraction.
-
-
Possible Cause 2: Impurity in Standard. The this compound reference standard may contain loperamide as an impurity.
-
Solution: Check the certificate of analysis for your this compound standard. If necessary, analyze a fresh solution of the standard in a non-biological solvent (e.g., acetonitrile) to confirm its purity.
-
Key Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Stabilization
-
Collection: Collect whole blood using venipuncture into tubes containing K₂EDTA as the anticoagulant.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake or vortex.
-
Cooling: Place the tube immediately into an ice bath.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to clean, pre-chilled polypropylene tubes without disturbing the buffy coat or red blood cell pellet.
-
Storage: Immediately cap the tubes and store them upright in a -80°C freezer pending analysis.
Protocol 2: Chemical Confirmation of this compound using Titanium (III) Chloride (TiCl₃)
This protocol is useful during method development to confirm that a chromatographic peak corresponds to this compound by observing its reduction to loperamide.
-
Prepare TiCl₃ Solution: Prepare a fresh 10% w/v solution of TiCl₃ in HPLC-grade water.
-
Sample Treatment: Take an aliquot of your sample extract (or a standard solution) where you have a suspected this compound peak. Add 1/10th volume of the TiCl₃ solution (e.g., 10 µL of TiCl₃ to 100 µL of extract).
-
Incubation: Vortex the mixture and let it stand at room temperature for 10-15 minutes.
-
Analysis: Analyze the treated sample using your LC-MS/MS method.
-
Confirmation: A successful confirmation is characterized by a significant decrease or complete disappearance of the this compound peak and a corresponding increase in the loperamide peak.
Visualizations
The following diagrams illustrate key concepts for improving the stability of this compound.
References
Technical Support Center: Refinement of Loperamide Oxide Dosage for Consistent Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of loperamide oxide in a research setting. This compound is a prodrug of the peripherally acting μ-opioid receptor agonist, loperamide. Its conversion to the active form is dependent on the metabolic activity of the gut microbiota.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure consistent and reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
A1: this compound is an inactive prodrug that is converted to the active drug, loperamide, primarily by the reductive action of anaerobic bacteria in the lower gastrointestinal tract.[1][2] This targeted activation in the gut is designed to enhance the local effect of loperamide on intestinal motility while minimizing systemic exposure and potential side effects.[3]
Q2: What is the primary mechanism of action of loperamide?
A2: Loperamide, the active metabolite of this compound, acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine.[4] This activation inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time. The result is increased absorption of water and electrolytes from the fecal matter.
Q3: Why am I observing high variability in the response to this compound in my animal studies?
A3: High variability is often linked to inconsistencies in the gut microbiota composition of the laboratory animals. The conversion of this compound to loperamide is dependent on microbial enzymes. Factors such as diet, animal vendor, housing conditions, genetics, age, and sex can significantly alter the gut microbiome and, consequently, the rate and extent of prodrug activation.
Q4: What is a recommended starting dose for this compound in rodent models?
A4: Due to the variability in gut microbiota, a standardized effective dose for this compound is not well-established and requires empirical determination. For its active form, loperamide, doses in mice have ranged from 5-10 mg/kg for studying effects on gut transit. It is advisable to conduct a pilot dose-response study to determine the optimal dose of this compound for your specific animal strain and experimental conditions.
Q5: How can I minimize variability in my experiments with this compound?
A5: To minimize variability, it is crucial to standardize as many experimental parameters as possible. This includes using animals from the same vendor and batch, maintaining a consistent diet, co-housing animals to normalize their microbiota, and ensuring uniform animal handling procedures. Acclimatizing animals to the experimental conditions for at least one week before the study is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High inter-individual variability in response | Differences in gut microbiota composition among animals. | - Source animals from a single vendor and batch.- Co-house animals for a period before the experiment to help normalize their gut flora.- Standardize diet, as changes in food composition can alter the microbiome.- Consider collecting fecal samples for microbial analysis to correlate with experimental outcomes. |
| Lack of expected pharmacological effect (e.g., no change in gastrointestinal transit time) | 1. Insufficient conversion of this compound to loperamide.2. Inappropriate dosage. | 1. - Ensure the animal model has a conventional gut microbiota. Germ-free animals will show minimal conversion. - Check for recent antibiotic administration, which can deplete the necessary bacteria.2. - Perform a dose-response study to determine the effective dose for your specific animal strain and model. - Verify the formulation and administration of the drug. |
| Inconsistent results between different experimental batches | Changes in environmental factors or animal characteristics over time. | - Maintain consistent animal housing conditions (temperature, light cycle, bedding).- Use animals of the same age and sex for all experiments.- If possible, run a positive control with loperamide to ensure the model is responsive. |
| Unexpected systemic side effects | Higher than expected conversion and absorption of loperamide. | - Re-evaluate the dosage. A lower dose of this compound might be sufficient.- Assess the gut health of the animals, as inflammation could potentially increase gut permeability and systemic absorption. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Loperamide in Rodents (Oral Administration)
| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference(s) |
| Rat | Not Specified | 1 | Not Reported | 4 | 4.1 | ~70% | |
| Rat | Sprague-Dawley | 0.65 | 126 | 1.6 | Not Reported | Not Reported | |
| Human | - | 16 | 3.35 | 4.08 | 19.66 | Not Reported | |
| Human | - | 8 | 1.18 | 5.38 | 11.35 | Not Reported |
Note: Pharmacokinetic data for this compound is limited. The data for loperamide is provided as a reference for the active compound.
Table 2: Recommended Starting Doses of Loperamide in Rodent Models of Diarrhea and Constipation
| Animal Model | Purpose | Dose Range (mg/kg) | Route of Administration | Reference(s) |
| Mice | Inhibit gastrointestinal motility | 0.35 - 0.59 | IP, SC | |
| Mice | Dose-response for intestinal transit time | 5, 7.5, 10 | Oral gavage | |
| Rats | Castor oil-induced diarrhea (ED50) | 0.15 | Oral | |
| Rats | Inhibit gastrointestinal motility | 3 - 10 | Oral, IP, SC |
Experimental Protocols
Castor Oil-Induced Diarrhea Model in Mice
This model is used to evaluate the anti-diarrheal activity of a test compound.
Materials:
-
Male Swiss albino mice (20-25g)
-
Castor oil
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Cages with pre-weighed absorbent paper lining
Procedure:
-
Fast the mice for 18-24 hours with free access to water.
-
Randomly divide the animals into experimental groups (vehicle control, this compound, and positive control - loperamide). A minimum of 6 animals per group is recommended.
-
Administer this compound or the test compound orally (p.o.) via gavage. The vehicle is administered to the control group.
-
One hour after drug administration, orally administer 0.5 mL of castor oil to each mouse.
-
Individually house the mice in cages lined with pre-weighed absorbent paper.
-
Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces for a period of 4 hours.
-
The absorbent paper can be changed and weighed at regular intervals.
-
Calculate the percentage inhibition of defecation and the reduction in the weight of diarrheal feces compared to the vehicle control group.
Troubleshooting:
-
High variability in diarrhea induction: Ensure consistent fasting times and accurate administration of castor oil.
-
Inconsistent drug effect: Refer to the main troubleshooting guide regarding factors affecting gut microbiota. Ensure proper drug formulation and administration technique.
Charcoal Meal Intestinal Transit Test in Rats
This protocol is used to assess the effect of a test compound on gastrointestinal motility.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Fast the animals for 18-24 hours with free access to water.
-
Administer this compound or the test compound orally.
-
Thirty to sixty minutes after drug administration, orally administer 1.0-2.0 mL of the charcoal meal.
-
After a set time (e.g., 15-30 minutes), humanely euthanize the animals.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
Troubleshooting:
-
Charcoal meal not moving: This could indicate severe constipation induced by a high dose. Consider reducing the dose in subsequent experiments.
-
Inconsistent transit times within a group: Ensure consistent fasting periods and accurate timing of all procedures. Stress from handling can also affect motility, so handle animals gently and consistently.
Mandatory Visualization
Caption: Loperamide's mechanism of action on enteric neurons.
Caption: Workflow for a charcoal meal intestinal transit study.
Caption: Factors affecting the consistent conversion of this compound.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Minimizing off-target effects of loperamide oxide in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of loperamide oxide in experimental settings. It includes frequently asked questions, troubleshooting guides for common issues, quantitative data on receptor binding and off-target effects, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate effective research while minimizing confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide? A1: this compound is a prodrug of loperamide, an established anti-diarrheal agent.[1][2][3] It is designed to be converted into its active form, loperamide, by the anaerobic bacteria within the lower gastrointestinal tract.[3][4] This targeted activation is intended to improve efficacy and tolerability by delivering the active drug more specifically to the colon, potentially reducing systemic absorption and side effects compared to administering loperamide directly.
Q2: What is the primary on-target mechanism of action for loperamide (the active metabolite)? A2: Loperamide is a potent and selective µ-opioid receptor (mu-opioid receptor) agonist. It acts on the µ-opioid receptors located in the myenteric plexus of the large intestine. This binding inhibits the release of neurotransmitters like acetylcholine and prostaglandins, which in turn decreases the activity of the intestinal smooth muscles. The result is reduced peristalsis, increased intestinal transit time, and greater absorption of water and electrolytes from fecal matter.
Q3: What are the primary off-target effects of loperamide that researchers should be aware of? A3: At concentrations significantly higher than those achieved with therapeutic doses, loperamide is known to have significant off-target effects on cardiac ion channels. Specifically, it can inhibit the hERG (KCNH2) potassium channels and Nav1.5 sodium channels. Inhibition of these channels can lead to QT interval prolongation, QRS widening, and a risk of severe cardiac arrhythmias, such as Torsades de Pointes. These effects are a primary concern in cases of overdose or misuse.
Q4: Why are the central nervous system (CNS) effects of loperamide typically absent at standard doses? A4: Loperamide's lack of CNS effects at therapeutic doses is due to two main mechanisms: (1) it is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which actively pumps the drug out of the brain, and (2) it undergoes extensive first-pass metabolism in the liver. However, co-administration with a P-gp inhibitor (like quinidine) can increase loperamide's brain penetration and lead to central opioid effects, such as respiratory depression.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected efficacy in in vitro models.
-
Possible Cause: this compound requires reduction by gut microflora to become active loperamide. Standard in vitro cell cultures lack this microbiota, so the prodrug is not being converted.
-
Troubleshooting Steps:
-
Use the Active Form: For most in vitro experiments targeting the µ-opioid receptor (e.g., in cell lines expressing the receptor), it is more appropriate to use loperamide directly.
-
Confirm Conversion (If Studying the Prodrug): If your research specifically involves the conversion process, consider using an in vitro model that includes anaerobic gut bacteria or their enzymatic extracts to facilitate the reduction of this compound to loperamide.
-
Verify Compound Integrity: Ensure the stability and correct storage of your this compound or loperamide solutions, as degradation can lead to reduced activity.
-
Issue 2: Unexpected cytotoxicity or cellular stress observed in experiments.
-
Possible Cause: At high concentrations, loperamide can exert off-target effects, including blockade of cardiac ion channels which may be expressed in certain cell types, or other non-specific interactions.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for your experiment by performing a serial dilution. Identify the lowest concentration that produces the desired on-target effect and the concentration at which toxicity appears.
-
Use a Negative Control: Include a vehicle-only control (e.g., DMSO, PBS) to ensure the solvent is not causing the cytotoxicity.
-
Include a Selective Antagonist: To confirm the observed effect is µ-opioid receptor-mediated, test whether it can be reversed by a selective µ-opioid antagonist like naloxone. If the toxicity persists in the presence of the antagonist, it is likely an off-target effect.
-
Assess Off-Target Activity: If your model involves cells with significant ion channel activity (e.g., cardiomyocytes, neurons), consider that the observed effects could be due to ion channel blockade. Refer to the IC50 values in the data tables below.
-
Issue 3: CNS-related effects (e.g., sedation, respiratory depression) are observed in animal models.
-
Possible Cause: The P-glycoprotein (P-gp) efflux pump at the blood-brain barrier is being inhibited, allowing loperamide to enter the CNS.
-
Troubleshooting Steps:
-
Review Co-administered Substances: Check if any other compounds, vehicles, or excipients administered to the animals are known P-gp inhibitors (e.g., quinidine, ritonavir, ketoconazole).
-
Check Animal Model Genetics: Be aware of the P-gp status of your animal model. For instance, certain knockout models lack functional P-gp and will be highly susceptible to the central effects of loperamide.
-
Dose Adjustment: The high doses required to overcome the P-gp pump and induce CNS effects are well above the therapeutic range for anti-diarrheal activity. Ensure your dosing regimen is appropriate for achieving peripheral and not central effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the on-target and off-target interactions of loperamide, the active form of this compound.
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Loperamide
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| Human µ (mu) | 3 | |
| Human δ (delta) | 48 | |
| Human κ (kappa) | 1156 |
Kᵢ (Inhibition Constant): Lower values indicate higher binding affinity.
Table 2: Functional Activity of Loperamide at the Human µ-Opioid Receptor
| Assay | Parameter | Value (nM) | Reference |
|---|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ | 56 | |
| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 |
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) are measures of potency. Lower values indicate higher potency.
Table 3: Off-Target Inhibition of Cardiac Ion Channels by Loperamide
| Ion Channel | Parameter | Value (nM) | Temperature | Reference |
|---|---|---|---|---|
| hERG (Kᵥ11.1) | IC₅₀ | 33 | Physiological (37°C) | |
| hERG (Kᵥ11.1) | IC₅₀ | 89 | Room Temperature | |
| Cardiac Sodium (Naᵥ1.5) | IC₅₀ | 239 | Room Temperature | |
| L-type Calcium (Ica) | IC₅₀ | 4091 | Not Specified |
These IC₅₀ values represent concentrations at which significant off-target activity can occur, far exceeding therapeutic plasma concentrations.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for µ-Opioid Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of a test compound (loperamide) by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Test Compound: Loperamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, scintillation fluid, liquid scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of loperamide in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [³H]-DAMGO (typically at its Kₔ value), and varying concentrations of loperamide.
-
Controls:
-
Total Binding: Wells with membranes and [³H]-DAMGO only.
-
Non-specific Binding: Wells with membranes, [³H]-DAMGO, and a high concentration of a non-labeled agonist (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of loperamide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay for Functional Activity
This assay measures the ability of loperamide, a Gᵢ-coupled receptor agonist, to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.
-
Materials:
-
Cells: CHO or HEK293 cells expressing the human µ-opioid receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX).
-
Stimulant: Forskolin.
-
Test Compound: Loperamide.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the culture medium with assay buffer containing serial dilutions of loperamide. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data with the basal control (0% inhibition) and the forskolin-only control (100% activity).
-
Plot the percentage inhibition of cAMP production against the log concentration of loperamide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Eₘₐₓ values.
-
-
Visualizations
Below are diagrams illustrating key concepts related to this compound research.
Caption: Conversion of prodrug this compound to active loperamide in the GI tract.
Caption: Canonical Gᵢ-protein coupled signaling pathway for the µ-opioid receptor.
Caption: Role of P-glycoprotein in restricting loperamide from the central nervous system.
Caption: A logical workflow for troubleshooting common issues in this compound research.
References
- 1. youtube.com [youtube.com]
- 2. Gastrointestinal distribution of the prodrug this compound and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Loperamide Oxide Protocols in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of loperamide oxide in animal models. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and promote consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
A1: this compound is a prodrug of loperamide, an opioid receptor agonist used to treat diarrhea.[1] In the gastrointestinal tract, this compound is converted to its active form, loperamide, primarily by the gut microbiota.[2][3] This conversion process is a reduction reaction.[2] The rationale behind using the prodrug is to achieve a more targeted delivery of the active compound to the lower gastrointestinal tract, potentially reducing systemic side effects.[4]
Q2: What is the mechanism of action of this compound?
A2: The therapeutic effect of this compound is mediated by its active metabolite, loperamide. Loperamide acts as a µ-opioid receptor agonist in the myenteric plexus of the large intestine. This activation inhibits the release of acetylcholine and prostaglandins, leading to decreased peristalsis and increased transit time of intestinal contents. The prolonged transit time allows for greater absorption of water and electrolytes, resulting in firmer stools.
Q3: Why am I seeing high variability in my results when using this compound across different animals of the same strain?
A3: High variability can stem from several factors even within the same strain. The gut microbiome plays a crucial role in converting this compound to loperamide. Individual variations in the composition of the gut microbiota can lead to differences in the rate and extent of this conversion, resulting in varied responses. Diet, stress levels, and housing conditions can all influence the gut microbiome and contribute to this variability.
Q4: Can I use the same this compound dose for different mouse or rat strains?
A4: It is not recommended to use the same dose across different strains without prior validation. Different rodent strains can exhibit significant variations in their gut microbiota composition, which is essential for the conversion of this compound to loperamide. Furthermore, strains can differ in their expression of µ-opioid receptors and P-glycoprotein (a drug efflux pump), which can affect the pharmacodynamics and pharmacokinetics of the active drug, loperamide. Therefore, it is crucial to perform dose-response studies for each new strain to determine the optimal dose for your experimental endpoint.
Q5: What are the signs of a loperamide overdose in rodents?
A5: Overdose of loperamide in animals can lead to severe constipation, bloating, and in some cases, central nervous system depression and respiratory depression. Although loperamide has limited ability to cross the blood-brain barrier, high doses can lead to systemic effects. It is important to monitor animals closely for any signs of distress.
Troubleshooting Guides
Issue 1: Inconsistent or minimal effect of this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient conversion to loperamide | The gut microbiota is essential for the conversion of this compound. Ensure a consistent and standardized diet for all animals, as diet significantly impacts the gut microbiome. Consider co-housing animals to normalize their gut flora. If the issue persists, you may need to increase the dose of this compound after performing a dose-response study. |
| Animal Strain | Different strains have different gut microbiota compositions. What works for one strain may not work for another. Conduct a pilot study with a range of doses to determine the effective dose for the specific strain you are using. |
| Drug Administration | Ensure accurate and consistent oral gavage technique. Improper administration can lead to variability in the amount of drug delivered to the gastrointestinal tract. |
Issue 2: Excessive effect of this compound leading to severe constipation or ileus.
| Possible Cause | Troubleshooting Step |
| Dosage too high for the specific strain | Immediately reduce the dose. Different strains can have varying sensitivities. It is crucial to perform a dose-response study to find the optimal dose that achieves the desired effect without causing severe adverse events. |
| Alterations in Gut Microbiota | Certain gut microbial compositions may lead to a more rapid and complete conversion of this compound to loperamide. If you have recently changed the diet or housing conditions of your animals, this could be a contributing factor. Re-evaluate your dosing protocol with the new conditions. |
| P-glycoprotein Inhibition | If you are co-administering other compounds, they may be inhibiting P-glycoprotein, leading to increased systemic exposure to loperamide. Review all co-administered substances for potential drug interactions. |
Experimental Protocols
Loperamide-Induced Constipation Model in Mice
This protocol provides a general framework for inducing constipation in mice using loperamide. It is recommended to optimize the dose and duration for your specific mouse strain and experimental goals.
Materials:
-
Male ICR, C57BL/6, or BALB/c mice (8-10 weeks old)
-
Loperamide hydrochloride
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: For 3 days prior to loperamide administration, monitor and record baseline fecal parameters (number and weight of pellets) and body weight.
-
Loperamide Administration:
-
Oral Gavage: Administer loperamide at a starting dose of 5-10 mg/kg body weight. The control group should receive an equivalent volume of the vehicle.
-
Subcutaneous Injection: A dosage of 4-5 mg/kg body weight can also be used.
-
-
Monitoring: Observe the mice daily for clinical signs and record body weight and fecal parameters (number of pellets, wet and dry weight).
-
Endpoint Analysis: Key endpoints to measure include the number and weight of fecal pellets, fecal water content, and gastrointestinal transit time (using a charcoal meal).
Data Presentation
Table 1: Recommended Starting Doses of Loperamide for Inducing Constipation in Different Rodent Strains
| Animal Strain | Route of Administration | Recommended Starting Dose (mg/kg) | Reference |
| Mice | |||
| ICR | Oral, Subcutaneous | 5 - 10 | |
| C57BL/6 | Oral | 5 - 10 | |
| BALB/c | Oral | 5 - 10 | |
| Rats | |||
| Wistar | Oral, Intraperitoneal | 3 - 10 | |
| Sprague-Dawley | Oral | 3 |
Note: These are starting doses for loperamide. For this compound, a dose-finding study is highly recommended, starting with a dose in a similar range and adjusting based on the observed effects.
Table 2: LD50 Values for Loperamide in Rodents
| Animal | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 105 | |
| Rat | Oral | 185 | |
| Guinea Pig | Oral | 41.5 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Characteristics of gut microbiota in representative mice strains: Implications for biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oral ld50 values: Topics by Science.gov [science.gov]
- 3. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loperamide | VCA Animal Hospitals [vcahospitals.com]
Loperamide oxide experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using loperamide oxide. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
General & Handling
Q1: What is this compound and how does it work?
A1: this compound is a prodrug of loperamide, a potent µ-opioid receptor agonist.[1] It is biologically inactive on its own and requires reduction to loperamide to exert its antidiarrheal effects. This conversion is primarily carried out by the anaerobic bacteria of the gut microbiota in the lower gastrointestinal tract.[1][2] The active form, loperamide, then binds to µ-opioid receptors in the myenteric plexus of the intestinal wall.[3] This binding inhibits the release of acetylcholine and prostaglandins, which in turn reduces peristalsis, decreases fluid secretion, and increases intestinal transit time, allowing for more absorption of water and electrolytes.[4]
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: this compound's solubility can be a challenge. For in vitro experiments, preparing a high-concentration stock solution in an organic solvent is recommended before further dilution in aqueous media.
-
Stock Solution: Dissolve this compound in an organic solvent like ethanol or DMSO.
-
Working Solution: Dilute the stock solution into your desired aqueous buffer. Be aware that loperamide hydrochloride (the active form) has limited solubility in neutral or alkaline buffers and can precipitate. Using a slightly acidic buffer can improve solubility.
Q3: What are the best practices for storing this compound?
A3: this compound should be stored at 2-8°C for long-term stability. It is supplied as a powder and should be kept in a tightly sealed container. Once in solution, it is best to prepare fresh solutions for each experiment to avoid degradation. If storage of a solution is necessary, store it at -20°C and protect it from light.
Experimental Design & Controls
Q4: What are the essential controls for an in vivo antidiarrhea experiment using this compound?
A4: A well-controlled experiment is crucial for interpreting your results. The following groups are recommended:
-
Negative Control: This group receives the vehicle used to dissolve and administer the this compound (e.g., distilled water, saline, or 0.5% carboxymethylcellulose). This group establishes the baseline diarrheal response.
-
Positive Control (Active Metabolite): This group receives loperamide. This control helps to confirm that the experimental model is responsive to µ-opioid receptor agonism and provides a benchmark for the efficacy of the converted this compound.
-
This compound Test Group(s): These groups receive the desired dose(s) of this compound.
-
Microbiota-Depletion Control (Optional but Recommended): To specifically demonstrate the dependency of this compound's effect on gut bacteria, a group of animals can be pre-treated with a broad-spectrum antibiotic cocktail. In this group, the efficacy of this compound is expected to be significantly reduced.
Q5: What are the appropriate controls for an in vitro experiment investigating this compound?
A5: For in vitro studies, especially those using isolated tissues or cells, it's important to account for the required conversion of this compound.
-
Negative Control: The vehicle used for this compound.
-
Positive Control: Loperamide should be used to confirm the responsiveness of the tissue/cell preparation to µ-opioid receptor activation.
-
This compound (Anaerobic): The test group where this compound is incubated with a source of gut microbiota (e.g., cecal contents) under anaerobic conditions before being applied to the tissue/cell model.
-
This compound (Aerobic): A control group where this compound is incubated under normal atmospheric (aerobic) conditions. The conversion to loperamide is significantly diminished in the presence of oxygen, so a reduced effect is expected.
Troubleshooting Unexpected Results
Q6: I am seeing high variability in the efficacy of this compound in my in vivo experiments. What could be the cause?
A6: High variability is a common challenge with prodrugs that rely on biological conversion. Key factors to investigate include:
-
Gut Microbiota Differences: The composition and density of the gut microbiota can vary significantly between individual animals, even within the same housing conditions. This will directly impact the rate and extent of this compound conversion to loperamide. Consider using animals from a single, well-controlled source.
-
Diet and Acclimation: The diet can influence the gut microbiome. Ensure all animals are on the same diet for a sufficient acclimation period before the experiment.
-
Coprophagy: Rodents engage in coprophagy (ingestion of feces), which can alter the gut environment. While difficult to control, be aware of this as a potential source of variability.
-
Gavage Technique: Ensure consistent oral gavage technique to deliver the full dose to the stomach.
Q7: My this compound is not showing any effect in my in vitro assay with isolated intestinal tissue. Why?
A7: This is an expected result if you are applying this compound directly to the tissue. This compound is inactive and requires conversion by gut bacteria. In vitro studies on isolated tissues have shown that this compound has no effect on its own because the necessary microflora are not present to convert it to active loperamide. To see an effect, you must first incubate the this compound with gut contents (e.g., from the cecum) under anaerobic conditions to generate loperamide.
Quantitative Data Summary
The following tables summarize key quantitative data for loperamide, the active metabolite of this compound. This data is essential for understanding its pharmacological profile once converted.
Table 1: Receptor Binding Affinity of Loperamide
| Receptor Subtype | Ki (nM) | Reference |
| µ-opioid | 2 - 3 | |
| δ-opioid | 48 | |
| κ-opioid | 1156 |
Table 2: Pharmacokinetic Parameters of Loperamide (Oral Administration)
| Parameter | Value | Formulation | Reference |
| Tmax (Peak Plasma Time) | ~5 hours | Capsule | |
| Tmax (Peak Plasma Time) | ~2.5 hours | Oral Solution | |
| Elimination Half-life (t1/2) | 9.1 - 14.4 hours | Not specified | |
| Bioavailability | <1% | Not specified |
Table 3: Clinical Study Data for this compound in Acute Diarrhea
| Treatment Group | Median Time to Complete Relief (hours) | P-value vs. Placebo | Reference |
| Placebo | 40.6 | - | |
| This compound (1 mg) | 27.9 | < 0.05 | |
| This compound (2 mg) | 25.0 | < 0.05 |
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea Model in Mice
This in vivo model is a standard method for evaluating the antidiarrheal properties of compounds like this compound.
Materials:
-
Male Swiss albino mice (20-30g)
-
This compound
-
Loperamide (for positive control)
-
Vehicle (e.g., distilled water)
-
Castor oil
-
Oral gavage needles
-
Cages with pre-weighed absorbent paper lining
Procedure:
-
Acclimation: Acclimate mice to laboratory conditions for at least one week.
-
Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Negative Control (Vehicle)
-
Group 2: Positive Control (Loperamide, e.g., 3 mg/kg)
-
Group 3-5: this compound (e.g., 1, 2, and 4 mg/kg)
-
-
Dosing: Administer the vehicle, loperamide, or this compound orally via gavage.
-
Diarrhea Induction: One hour after drug administration, orally administer 0.5 mL of castor oil to each mouse.
-
Observation: Individually house the mice in cages lined with absorbent paper. Observe the animals for the onset of diarrhea and the total number of wet and dry fecal droppings for a period of 4 hours.
-
Data Collection: At the end of the 4-hour period, count the number of wet and dry droppings. Weigh the absorbent paper to determine the total weight of fecal output.
-
Analysis: Calculate the percentage inhibition of defecation for each treatment group compared to the negative control group.
Visualizations: Pathways and Workflows
Mechanism of Action
The following diagram illustrates the conversion of this compound to its active form, loperamide, and its subsequent action on the µ-opioid receptor.
Caption: Conversion of this compound and its signaling pathway.
Experimental Workflow
References
- 1. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Showdown: Loperamide Oxide Versus Diphenoxylate in the Management of Diarrhea
Loperamide oxide, a prodrug, is converted to its active form, loperamide, within the gastrointestinal tract.[1][2] This targeted activation is designed to enhance its therapeutic window. Diphenoxylate, another potent antidiarrheal, is often formulated with atropine to mitigate the risk of abuse due to its central nervous system effects at higher doses.[3] Both agents exert their primary effects by acting as agonists at the μ-opioid receptors in the enteric nervous system, leading to a reduction in intestinal motility and secretion.[3]
At a Glance: Key Efficacy and Safety Parameters
| Parameter | This compound (as Loperamide) | Diphenoxylate | Key Findings |
| Antidiarrheal Efficacy (Clinical) | Superior to placebo in reducing the median time to complete relief of acute diarrhea.[4] In comparative trials against diphenoxylate, loperamide was found to be superior in decreasing stool frequency and improving consistency at a 2.5-fold lower dose in chronic diarrhea. | Effective in reducing stool frequency, but in some studies, less effective than loperamide in producing solid stools. | Loperamide (the active form of this compound) generally demonstrates superior or equivalent efficacy to diphenoxylate at lower doses with a more favorable side-effect profile. |
| Antidiarrheal Efficacy (Preclinical) | - | Lower therapeutic ratio compared to loperamide in a castor oil-induced diarrhea model in rats, suggesting a narrower margin of safety. | Preclinical data supports the superior therapeutic index of loperamide over diphenoxylate. |
| Central Nervous System (CNS) Effects | Minimal at therapeutic doses due to limited ability to cross the blood-brain barrier. | Can penetrate the CNS, leading to potential side effects such as drowsiness and dizziness. Often co-formulated with atropine to deter abuse. | Loperamide and its prodrug, this compound, offer a significant safety advantage by minimizing CNS-related adverse events. |
| Mechanism of Action | Prodrug converted to loperamide, a μ-opioid receptor agonist in the gut. | μ-opioid receptor agonist in the gut. | Both target the same primary receptor to reduce gut motility and secretion. |
Delving into the Mechanisms: Signaling Pathways
Both loperamide (the active metabolite of this compound) and diphenoxylate exert their antidiarrheal effects by agonizing the μ-opioid receptors located on enteric neurons and intestinal epithelial cells. This interaction initiates a signaling cascade that ultimately reduces intestinal motility and fluid secretion.
The binding of these drugs to the μ-opioid receptor, a G protein-coupled receptor, leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has two primary consequences:
-
Reduced Intestinal Motility: Decreased cAMP levels inhibit the release of acetylcholine and other excitatory neurotransmitters, leading to a decrease in propulsive peristalsis.
-
Reduced Intestinal Secretion: Lower cAMP levels in enterocytes reduce the secretion of electrolytes and water into the intestinal lumen.
Below is a diagram illustrating this common signaling pathway.
Experimental Corner: Protocols for Efficacy Assessment
The evaluation of antidiarrheal agents relies on well-defined preclinical and clinical experimental protocols.
Preclinical Evaluation: Castor Oil-Induced Diarrhea Model in Rats
This is a widely used model to assess the efficacy of antidiarrheal compounds.
Objective: To evaluate the ability of a test compound to inhibit castor oil-induced diarrhea in rats.
Methodology:
-
Animal Selection and Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted for 18-24 hours with free access to water.
-
Grouping and Dosing:
-
Group 1 (Negative Control): Vehicle (e.g., 1% gum acacia solution).
-
Group 2 (Positive Control): Standard drug, loperamide (e.g., 3 mg/kg, p.o.) or diphenoxylate (e.g., 5 mg/kg, p.o.).
-
Group 3-5 (Test Groups): Test compound at various doses (e.g., 100, 200, 400 mg/kg, p.o.).
-
-
Induction of Diarrhea: One hour after drug administration, each rat is given castor oil (e.g., 10 mL/kg, p.o.) to induce diarrhea.
-
Observation: The animals are placed in individual cages with absorbent paper lining the bottom. Observations are made for a period of 4 hours.
-
Parameters Measured:
-
Onset of diarrhea: Time taken for the first diarrheal stool to appear.
-
Number of wet and total feces: The number of wet and total fecal droppings are counted.
-
Weight of wet and total feces: The absorbent paper is weighed before and after the observation period to determine the weight of the fecal output.
-
-
Data Analysis: The percentage inhibition of defecation and diarrhea is calculated for each group compared to the negative control group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound in the treatment of acute diarrhea in adults. | Semantic Scholar [semanticscholar.org]
A Mechanistic Showdown: Loperamide Oxide vs. Racecadotril in the Treatment of Diarrhea
For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between antidiarrheal agents is paramount for targeted therapeutic development. This guide provides a detailed comparison of loperamide oxide and racecadotril, dissecting their distinct modes of action, supported by experimental data and detailed protocols.
This compound, a prodrug of the well-established µ-opioid receptor agonist loperamide, and racecadotril, a first-in-class enkephalinase inhibitor, represent two distinct strategies for the management of diarrhea. While both ultimately aim to reduce fluid loss and normalize bowel function, their underlying pharmacological pathways diverge significantly, leading to different clinical profiles. Loperamide primarily targets intestinal motility, whereas racecadotril exerts a pure antisecretory effect.
At a Glance: Key Mechanistic and Pharmacological Distinctions
| Feature | This compound | Racecadotril |
| Drug Class | Prodrug of a µ-opioid receptor agonist | Enkephalinase inhibitor |
| Active Metabolite | Loperamide | Thiorphan |
| Primary Mechanism | Agonist at µ-opioid receptors in the myenteric plexus of the large intestine.[1][2] | Inhibition of the enkephalinase enzyme on the brush border of the small intestine.[3] |
| Effect on Intestinal Motility | Decreases propulsive peristalsis and increases intestinal transit time.[1][2] | Does not significantly affect intestinal motility. |
| Effect on Intestinal Secretion | Indirectly affects water and electrolyte movement by increasing transit time, allowing for more absorption. | Directly reduces the hypersecretion of water and electrolytes into the intestinal lumen. |
| Molecular Target | µ-opioid receptors | Enkephalinase |
| Endogenous Ligand Interaction | Mimics the action of endogenous opioids. | Prevents the degradation of endogenous enkephalins. |
| Primary Site of Action | Large intestine | Small intestine |
Delving into the Signaling Pathways
The divergent mechanisms of this compound and racecadotril are rooted in their distinct molecular interactions within the gastrointestinal tract.
This compound's Pathway to Reduced Motility
This compound is converted to its active form, loperamide, by the gut microbiota. Loperamide then acts as a potent agonist of the µ-opioid receptors located on the enteric neurons of the intestinal wall. This activation leads to an inhibition of the release of excitatory neurotransmitters, primarily acetylcholine and prostaglandins. The downstream effect is a reduction in the tone of the longitudinal and circular smooth muscles, leading to decreased peristalsis and prolonged intestinal transit time. This slowing of transit allows for greater absorption of water and electrolytes from the fecal matter.
Racecadotril's Targeted Antisecretory Action
Racecadotril is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of enkephalinase, a peptidase located on the surface of enterocytes in the small intestine. Enkephalinase is responsible for the degradation of endogenous enkephalins. By inhibiting this enzyme, racecadotril increases the local concentration of enkephalins, which then act on δ-opioid receptors. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in a reduction of intestinal hypersecretion of water and electrolytes without affecting basal secretion or intestinal motility.
Comparative Efficacy and Safety: A Data-Driven Overview
Clinical studies have provided valuable insights into the comparative performance of loperamide and racecadotril in the management of acute diarrhea. It is important to note that these studies have utilized loperamide, the active metabolite of this compound.
| Parameter | Loperamide | Racecadotril | Study Reference(s) |
| Median Duration of Diarrhea (hours) | 13.0 - 13.7 | 14.9 - 19.5 | |
| Clinical Success Rate (%) | 92.0 | 95.7 | |
| Incidence of Rebound Constipation (%) | 18.7 - 29.0 | 9.8 - 12.9 | |
| Reduction in Abdominal Distension | Less effective | More effective |
Experimental Protocols in Preclinical Evaluation
The antidiarrheal properties of compounds like this compound and racecadotril are often evaluated in preclinical models that mimic the symptoms of diarrhea.
Castor Oil-Induced Diarrhea Model
This is a widely used model to assess both anti-motility and anti-secretory effects. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal mucosa, leading to inflammation, increased peristalsis, and fluid secretion.
Protocol Outline:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping and Dosing: Animals are divided into control (vehicle), standard (loperamide or racecadotril), and test groups. The test compound or vehicle is administered orally.
-
Induction of Diarrhea: One hour after treatment, castor oil (e.g., 1.0 mL) is administered orally to each rat.
-
Observation: Animals are placed in individual cages with absorbent paper. The onset of diarrhea, and the number and weight of diarrheal feces are recorded for a defined period (e.g., 4 hours).
-
Endpoint: The percentage inhibition of defecation and the reduction in the weight of diarrheal stools are calculated.
Charcoal Meal Test for Intestinal Motility
This model specifically assesses the effect of a compound on gastrointestinal transit time.
Protocol Outline:
-
Animal Model: Mice or rats are used.
-
Fasting: Animals are fasted for 18-24 hours with free access to water.
-
Grouping and Dosing: Similar to the castor oil model, animals are divided into control, standard, and test groups and dosed accordingly.
-
Charcoal Meal Administration: A charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) is administered orally a set time after the drug administration (e.g., 30-60 minutes).
-
Sacrifice and Measurement: After a specific time (e.g., 30-60 minutes), the animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal from the pylorus to the caecum is measured.
-
Endpoint: The percentage of the total length of the small intestine traversed by the charcoal meal is calculated and compared between groups.
Conclusion
This compound and racecadotril offer distinct mechanistic approaches to the treatment of diarrhea. This compound, through its active metabolite loperamide, primarily reduces intestinal motility, which can be highly effective but carries a higher risk of rebound constipation. In contrast, racecadotril's targeted inhibition of enkephalinase provides a purely antisecretory effect, reducing fluid and electrolyte loss without significantly altering intestinal transit time. This mechanistic difference may offer a therapeutic advantage in certain patient populations, particularly where maintaining normal gut motility is desirable. The choice between these agents in a clinical or research setting should be guided by a thorough understanding of their fundamental pharmacological differences.
References
A Comparative Guide to the Antisecretory Effects of Loperamide Oxide and Loperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the intestinal antisecretory properties of loperamide oxide and its active metabolite, loperamide. The information presented herein is collated from preclinical studies to assist in the evaluation of these compounds for research and drug development purposes.
Executive Summary
Loperamide is a well-established peripherally acting µ-opioid receptor agonist with potent antidiarrheal properties attributed to its ability to inhibit intestinal motility and secretion. This compound is a prodrug of loperamide, designed to be converted to its active form by the gut microbiota. This targeted delivery aims to enhance its therapeutic window. This guide delves into the comparative efficacy of these two compounds in preclinical models of intestinal secretion, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Data Presentation: Comparative Antisecretory Efficacy
The following tables summarize the quantitative data on the antisecretory effects of this compound and loperamide from a key preclinical study.
Table 1: Effect of this compound and Loperamide on Prostaglandin E2-Induced Net Fluid Secretion in the Rat Jejunum
| Treatment (Oral Dose) | Time After Administration | Net Fluid Transport (μl/cm/h) (Mean ± SEM) | % Inhibition of Secretion |
| Control (PGE2 only) | - | -15.5 ± 2.1 | 0% |
| This compound (0.5 mg/kg) | 2h | -6.8 ± 1.5 | 56% |
| This compound (1.0 mg/kg) | 2h | -4.2 ± 1.2 | 73% |
| This compound (2.0 mg/kg) | 2h | -2.1 ± 0.9 | 86% |
| Loperamide (0.5 mg/kg) | 4h | -7.5 ± 1.8 | 52% |
| Loperamide (1.0 mg/kg) | 4h | -5.1 ± 1.4 | 67% |
| Loperamide (2.0 mg/kg) | 4h | -3.8 ± 1.1 | 75% |
*p < 0.05 compared to control. Data adapted from Beubler & Badhri, 1990.[1][2]
Table 2: Time-Course of Antisecretory Effect of this compound (1 mg/kg) and Loperamide (1 mg/kg) in the Rat Jejunum
| Treatment | 1h After Administration (% Inhibition) | 2h After Administration (% Inhibition) | 4h After Administration (% Inhibition) |
| This compound | 45% | 73% | 60% |
| Loperamide | 20% | 48% | 67% |
Data adapted from Beubler & Badhri, 1990.[1][2]
Mechanism of Action: Signaling Pathways
Loperamide, the active metabolite of this compound, exerts its antisecretory effects primarily through the activation of µ-opioid receptors on enterocytes and enteric neurons.[3] This activation initiates a signaling cascade that ultimately reduces intestinal fluid and electrolyte secretion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of the antisecretory effects of loperamide and this compound in the jejunum and the colon of rats in-vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loperamide Oxide and Octreotide in Modulating Intestinal Transit
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of loperamide oxide and octreotide, two pharmacological agents utilized to slow intestinal transit. The following sections detail their mechanisms of action, present supporting experimental data on their efficacy, and outline the methodologies of key experiments.
Executive Summary
This compound, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, and octreotide, a synthetic analog of somatostatin, both effectively prolong intestinal transit time. However, they achieve this through distinct signaling pathways and exhibit different profiles in their effects on regional gut transit. This compound primarily acts on the colon, prolonging whole-gut transit, while octreotide predominantly delays mouth-to-caecum transit. The choice between these agents in a research or clinical setting would depend on the specific region of the gastrointestinal tract being targeted.
Mechanism of Action
This compound
This compound is converted to its active form, loperamide, within the gastrointestinal tract. Loperamide then binds to µ-opioid receptors located in the myenteric plexus of the large intestine.[1] This binding inhibits the release of acetylcholine and prostaglandins, leading to a reduction in the activity of the longitudinal and circular smooth muscles of the intestine and thereby inhibiting peristalsis.[1][2]
Octreotide
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5, which are abundant in the gastrointestinal tract.[3] Activation of these G-protein coupled receptors leads to a cascade of inhibitory effects, including the suppression of various gastrointestinal hormones and a reduction in intestinal motility, ultimately prolonging intestinal transit time.[3]
Comparative Efficacy on Intestinal Transit Time
The following table summarizes the quantitative data from studies evaluating the effects of this compound and octreotide on intestinal transit time. A direct comparative study was not identified in the literature search; therefore, the data is presented from separate studies.
| Agent | Study Population | Dosage | Transit Time Measurement | Baseline Transit Time (mean ± SEM) | Post-treatment Transit Time (mean ± SEM) | Percentage Change |
| This compound | 11 patients with chronic diarrhea and fecal incontinence | 4 mg twice daily for 1 week | Whole-Gut Transit Time | 1.3 ± 0.2 days | 2.1 ± 0.3 days | +61.5% |
| Mouth-to-Caecum Transit Time | 128 ± 20 min | 125 ± 17 min | -2.3% (Not Significant) | |||
| Octreotide | 8 healthy male volunteers | 100 µg subcutaneously, three times daily for 2 days | Mouth-to-Caecum Transit Time | 150 ± 12.7 min | 229 ± 17.9 min | +52.7% |
| Patients with irritable bowel syndrome | 50 µg single subcutaneous injection | Mouth-to-Caecum Transit Time (fasting) | - | Prolonged by a factor of 2.4 | - | |
| Mouth-to-Caecum Transit Time (post-breakfast) | - | Prolonged by a factor of 2.8 | - |
Note: Data for this compound and octreotide are from separate studies and not from a head-to-head comparison.
Experimental Protocols
Measurement of Whole-Gut Transit Time (Radio-Opaque Markers)
This method assesses the time it takes for ingested markers to pass through the entire gastrointestinal tract.
Materials:
-
Capsules containing a standardized number of radio-opaque markers (e.g., 24 Sitzmarks®).
-
Abdominal X-ray equipment.
Procedure:
-
Marker Ingestion: The subject ingests a single capsule containing the radio-opaque markers at a designated time (Day 0).
-
Diet and Medication: The subject maintains their normal diet and refrains from taking laxatives or other medications that may affect gut motility for the duration of the test.
-
Abdominal X-ray: A plain abdominal X-ray is taken at a predetermined time point, typically on Day 5 (120 hours) after marker ingestion.
-
Marker Counting: The number of remaining markers in the colon is counted from the X-ray image.
-
Calculation of Transit Time: Whole-gut transit time is calculated based on the number of retained markers. Delayed transit is often defined as the retention of more than 20% of the markers on the Day 5 X-ray.
Measurement of Mouth-to-Caecum Transit Time (Lactulose Hydrogen Breath Test)
This non-invasive test measures the time it takes for a substance to travel from the mouth to the caecum by detecting hydrogen gas produced by colonic bacteria.
Materials:
-
Lactulose solution (e.g., 10 g in 200 ml of water).
-
Breath hydrogen analyzer.
-
Breath collection bags.
Procedure:
-
Preparation: The subject fasts for 8-12 hours overnight prior to the test. They should also follow a low-residue diet the day before and avoid antibiotics for at least two weeks prior.
-
Baseline Breath Sample: A baseline end-expiratory breath sample is collected to measure basal hydrogen levels.
-
Lactulose Ingestion: The subject ingests the lactulose solution.
-
Serial Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for up to 3 hours.
-
Hydrogen Measurement: The concentration of hydrogen in each breath sample is measured.
-
Determination of Transit Time: Mouth-to-caecum transit time is defined as the time from lactulose ingestion to a significant and sustained rise in breath hydrogen concentration (e.g., an increase of ≥10-20 parts per million above baseline).
Conclusion
Both this compound and octreotide are effective in slowing intestinal transit, albeit through different mechanisms and with varying effects on different segments of the gut. This compound's primary effect appears to be on the colon, making it a candidate for targeting colonic transit. In contrast, octreotide demonstrates a significant effect on small bowel transit, as evidenced by the prolongation of mouth-to-caecum transit time. The selection of either agent for research or therapeutic purposes should be guided by the specific desired outcome and the region of the gastrointestinal tract of interest. Further head-to-head comparative studies are warranted to provide a more definitive comparison of their efficacy in modulating intestinal transit.
References
A Comparative Analysis of Loperamide Oxide and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of loperamide oxide and its primary metabolite, loperamide, supported by available experimental data. This document outlines their distinct pharmacokinetic profiles, mechanisms of action, and relevant experimental methodologies.
This compound is a prodrug designed to deliver the active antidiarrheal agent, loperamide, to the gastrointestinal tract. The conversion of this compound to loperamide is a critical step in its pharmacological activity and is primarily mediated by the intestinal microflora.[1] This targeted delivery system aims to maximize the local effects of loperamide in the gut while minimizing systemic exposure.[2]
Executive Summary
This compound serves as a carrier molecule that is largely inactive until it reaches the lower gastrointestinal tract, where it is reduced to loperamide by gut bacteria.[1] This biotransformation results in a delayed and lower systemic absorption of loperamide compared to direct administration of loperamide itself.[2] Consequently, higher concentrations of the active drug are achieved at the site of action—the intestinal wall—potentially enhancing its therapeutic efficacy for diarrhea.[2] Loperamide then undergoes hepatic metabolism, primarily through oxidation, to its main metabolite, N-desmethyl loperamide.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for loperamide and its major metabolite, N-desmethyl loperamide, in humans. Due to its nature as a prodrug with localized action, specific pharmacokinetic data for this compound in plasma is limited in publicly available literature. However, preclinical studies in dogs have shown that administration of this compound leads to a lower and more delayed systemic absorption of loperamide.
| Parameter | Loperamide | N-desmethyl loperamide | Reference(s) |
| Cmax (ng/mL) | 1.18 ± 0.37 | Not Reported | |
| Tmax (hr) | 5.38 ± 0.74 | Not Reported | |
| AUC (ng·hr/mL) | 19.26 ± 7.79 (AUC0-72h) | Not Reported | |
| Half-life (t½) (hr) | 11.35 ± 2.06 | Not Reported |
Table 1: Pharmacokinetic Parameters of Loperamide and N-desmethyl loperamide in Humans (Single 8 mg Oral Dose)
| Parameter | Loperamide | N-desmethyl loperamide | Reference(s) |
| Cmax (ng/mL) | 3.35 | Not Reported | |
| Tmax (hr) | 4.08 | Not Reported | |
| AUC0-inf (ng·hr/mL) | 62.04 | Not Reported | |
| Half-life (t½) (hr) | 19.66 | Not Reported |
Table 2: Pharmacokinetic Parameters of Loperamide in Humans (Single 16 mg Oral Dose)
Experimental Protocols
In Vitro Conversion of this compound to Loperamide by Gut Microflora
Objective: To determine the rate and extent of this compound reduction to loperamide by intestinal bacteria.
Methodology:
-
Fecal Slurry Preparation: Obtain fresh human fecal samples from healthy donors. Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer (pH 7.0).
-
Anaerobic Incubation: In an anaerobic chamber, dispense the fecal slurry into vials.
-
Substrate Addition: Add a known concentration of this compound to the vials.
-
Incubation: Incubate the vials at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove aliquots from the incubation mixture.
-
Sample Preparation: Immediately quench the reaction by adding two volumes of ice-cold acetonitrile. Centrifuge the samples to precipitate proteins and bacterial cells.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and loperamide using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentrations of this compound and loperamide over time to determine the rate of conversion.
Quantification of Loperamide and N-desmethyl loperamide in Human Plasma
Objective: To determine the pharmacokinetic profile of loperamide and its major metabolite after oral administration.
Methodology:
-
Sample Collection: Collect blood samples from human volunteers at predetermined time points following oral administration of loperamide. Process the blood to obtain plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 5 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for loperamide and N-desmethyl loperamide.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the concentrations of loperamide and N-desmethyl loperamide in the plasma samples. Determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Mandatory Visualization
Caption: Metabolic pathway and mechanism of action of this compound.
References
Validating the prodrug conversion rate of loperamide oxide in vivo
A detailed examination of the in vivo conversion of the prodrug loperamide oxide into its active form, loperamide, reveals a targeted delivery mechanism that enhances its therapeutic window. This guide provides a comparative analysis of the pharmacokinetic profiles of loperamide following the administration of either this compound or loperamide itself, supported by experimental data from in vivo studies.
This compound is a prodrug designed to improve the safety and efficacy of loperamide, a potent anti-diarrheal agent. The conversion of this compound to loperamide is a critical step in its mechanism of action and is primarily mediated by the gut microbiota. This biotransformation process offers a site-specific release of the active drug in the lower gastrointestinal tract, potentially reducing systemic side effects.
Comparative Pharmacokinetics: this compound vs. Loperamide
Studies in animal models, particularly in dogs, have demonstrated a distinct pharmacokinetic profile for loperamide when administered as its prodrug, this compound, compared to the direct administration of loperamide. Following oral administration of this compound, the systemic absorption of the active drug, loperamide, is both lower and more delayed.[1] This suggests a slower, more sustained release and conversion process within the gastrointestinal tract.
Table 1: Qualitative Comparison of Loperamide Pharmacokinetics
| Parameter | Administration of Loperamide | Administration of this compound |
| Loperamide Cmax | Higher | Lower[1] |
| Loperamide Tmax | Shorter | Longer[1] |
| Systemic Exposure (AUC) | Higher | Lower |
| Site of Action | Systemic and Gastrointestinal | Primarily Gastrointestinal[1] |
Note: This table is based on qualitative descriptions from the available scientific literature. Specific numerical values for Cmax, Tmax, and AUC in a direct comparative study were not found in the reviewed sources.
The Conversion Pathway: From Prodrug to Active Metabolite
The conversion of this compound to loperamide is a reduction reaction. This process is largely dependent on the anaerobic environment of the lower gastrointestinal tract and the enzymatic activity of the resident gut microflora.[2] In vitro studies have shown that this reduction is significantly diminished in the presence of oxygen and is largely absent in germ-free animals, confirming the crucial role of intestinal bacteria.
Experimental Protocols
The validation of the in vivo conversion rate of this compound typically involves pharmacokinetic studies in animal models. Below is a generalized experimental protocol based on methodologies described in the scientific literature.
In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Beagle dogs are a commonly used model for studying the gastrointestinal distribution and pharmacokinetics of loperamide and its prodrugs.
-
Rats are also utilized, particularly for investigating the role of gut microflora in the conversion process.
2. Dosing and Administration:
-
A crossover study design is often employed, where each animal receives both loperamide and this compound in separate experimental phases, with a washout period in between.
-
The drugs are administered orally, typically via gavage or in capsules.
3. Sample Collection:
-
Blood samples are collected at predetermined time points following drug administration.
-
Plasma is separated from the blood samples for analysis.
-
In some studies, gastrointestinal contents and tissues are also collected to determine the local concentrations of the prodrug and the active drug.
4. Bioanalytical Method:
-
The concentrations of this compound and loperamide in plasma and other biological matrices are determined using a validated bioanalytical method, such as high-performance liquid chromatography (HPLC) or a specific radioimmunoassay.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total systemic exposure to the drug.
-
Alternative Prodrugs
A comprehensive search of the scientific literature did not yield information on other well-studied prodrugs of loperamide designed for controlled release and conversion in the gastrointestinal tract. This compound appears to be the primary prodrug strategy that has been investigated and reported for achieving targeted delivery of loperamide.
Conclusion
The use of this compound as a prodrug for loperamide represents a targeted therapeutic approach. By leveraging the reducing environment of the gut microbiota, this compound delivers the active drug preferentially to the lower gastrointestinal tract. This results in a modified pharmacokinetic profile characterized by lower and delayed systemic absorption of loperamide compared to direct administration of the active drug. This targeted delivery is expected to enhance the therapeutic index of loperamide by maximizing its local effect on gut motility while minimizing the potential for systemic side effects. Further quantitative studies are needed to provide a more detailed comparative analysis of the pharmacokinetic parameters in various species, including humans.
References
Head-to-Head Comparison: Loperamide Oxide and Eluxadoline in Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of loperamide oxide and eluxadoline, two therapeutic agents targeting opioid receptors in the gastrointestinal tract to manage diarrheal conditions. While both molecules ultimately exert their effects through the opioidergic system, their distinct pharmacological profiles, mechanisms of action, and clinical applications warrant a detailed examination for researchers in gastroenterology and drug development.
Executive Summary
This compound is a prodrug of the well-established anti-diarrheal agent, loperamide. It is designed for targeted delivery and activation in the lower gastrointestinal tract. Loperamide is a potent µ-opioid receptor agonist with peripheral restriction, effectively reducing gut motility. Eluxadoline, in contrast, is a mixed µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist. This mixed pharmacology is intended to modulate gut function while potentially mitigating some of the side effects associated with pure µ-opioid agonism, such as excessive constipation. Eluxadoline is specifically approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D), a condition characterized by both diarrhea and abdominal pain.
This comparison will delve into the molecular pharmacology, mechanism of action, preclinical and clinical efficacy, and safety profiles of both compounds, supported by quantitative data and detailed experimental methodologies.
Molecular and Pharmacological Profile
A fundamental distinction between this compound and eluxadoline lies in their chemical nature and interaction with opioid receptors.
This compound: As a prodrug, this compound is converted to its active form, loperamide, by the anaerobic bacteria in the colon[1]. Therefore, the primary pharmacological activity is attributable to loperamide. Loperamide is a highly selective µ-opioid receptor agonist[2][3][4].
Eluxadoline: Eluxadoline possesses a more complex pharmacological profile, acting as an agonist at both µ- and κ-opioid receptors, and an antagonist at the δ-opioid receptor[1]. This mixed activity is central to its therapeutic rationale in IBS-D.
The following table summarizes the receptor binding affinities (Ki) for loperamide (the active metabolite of this compound) and eluxadoline.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Loperamide | 3 | 48 | 1156 |
| Eluxadoline | 1.7 | 367 | 55 |
Mechanism of Action and Signaling Pathways
The differential receptor interactions of loperamide and eluxadoline translate into distinct downstream signaling events within the enteric nervous system.
Loperamide (from this compound): Loperamide's activation of µ-opioid receptors on enteric neurons leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the release of excitatory neurotransmitters such as acetylcholine, leading to decreased peristalsis and increased fluid absorption.
Eluxadoline: Eluxadoline's mechanism is multifactorial:
-
µ-Opioid Receptor Agonism: Similar to loperamide, this action reduces bowel contractions and colonic motility.
-
κ-Opioid Receptor Agonism: This contributes to the anti-diarrheal and analgesic effects.
-
δ-Opioid Receptor Antagonism: This is hypothesized to counterbalance the potent constipating effects of µ-opioid agonism and may also contribute to analgesia.
The following diagrams illustrate the proposed signaling pathways for each compound.
Preclinical and Clinical Efficacy
Direct head-to-head clinical trials of this compound and eluxadoline are not available. However, preclinical data comparing eluxadoline to loperamide, and clinical data for each drug in their respective indications, provide insights into their differential effects.
Preclinical Data
A preclinical study in a murine model of stress-induced fecal output demonstrated that eluxadoline reduced fecal output to control levels over a wide dose range without causing excessive suppression. In contrast, loperamide significantly inhibited fecal output below control levels, indicating a greater potential for constipation.
Clinical Data
This compound: Clinical trials have demonstrated the efficacy of this compound in the treatment of acute diarrhea. In a study of 230 adults, this compound (1 mg and 2 mg) was significantly more effective than placebo in reducing the median time to complete relief of diarrhea (27.9 and 25 hours, respectively, vs. 40.6 hours for placebo). Another study comparing this compound (1 mg and 2 mg) to loperamide (2 mg) and placebo found all active treatments to be superior to placebo, with this compound 1 mg showing a reduced incidence of constipation-like episodes post-treatment.
Eluxadoline: The efficacy of eluxadoline for IBS-D has been established in two large Phase III clinical trials (IBS-3001 and IBS-3002). The primary endpoint was a composite response of improvement in abdominal pain and stool consistency.
| Trial | Treatment Group | Composite Responders (Weeks 1-12) | Composite Responders (Weeks 1-26) |
| IBS-3001 | Placebo | 17.1% | 19.0% |
| Eluxadoline 75 mg | 23.9% | 23.4% | |
| Eluxadoline 100 mg | 25.1% | 29.3% | |
| IBS-3002 | Placebo | 16.2% | 20.2% |
| Eluxadoline 75 mg | 28.9% | 30.4% | |
| Eluxadoline 100 mg | 29.6% | 32.7% |
Furthermore, a Phase IV study (RELIEF) demonstrated the efficacy of eluxadoline in IBS-D patients who had an inadequate response to prior loperamide therapy. In this study, a significantly greater proportion of patients treated with eluxadoline 100 mg twice daily achieved the primary composite responder endpoint compared to placebo over 12 weeks (22.7% vs 10.3%).
Safety and Tolerability
This compound: The adverse events reported for this compound are generally mild and similar to those of loperamide, with constipation being the most common.
Eluxadoline: The most common adverse events associated with eluxadoline are constipation, nausea, and abdominal pain. A significant safety concern for eluxadoline is the increased risk of pancreatitis, particularly in patients without a gallbladder. This has led to a contraindication for its use in this patient population. Cases of sphincter of Oddi spasm have also been reported.
| Adverse Event | This compound | Eluxadoline |
| Common | Constipation, abdominal pain, dizziness, nausea | Constipation, nausea, abdominal pain |
| Serious | Rare: Toxic megacolon (with overdose) | Pancreatitis, sphincter of Oddi spasm |
Experimental Protocols
In Vitro Gut Motility Assay (for Loperamide/Loperamide Oxide)
This protocol describes a general method for assessing the effect of loperamide on the contractility of isolated intestinal segments.
Methodology:
-
Tissue Preparation: An intestinal segment (e.g., guinea pig ileum) is isolated and placed in oxygenated Tyrode's solution.
-
Organ Bath Setup: The tissue is mounted in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2/5% CO2. One end is fixed, and the other is attached to an isotonic transducer to measure contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until regular spontaneous contractions are observed.
-
Drug Administration: Loperamide (or this compound) is added to the organ bath in increasing concentrations.
-
Data Acquisition and Analysis: The frequency and amplitude of contractions are recorded before and after drug administration to determine the inhibitory effect.
Phase III Clinical Trial Design for IBS-D (for Eluxadoline)
This outlines the general design of the pivotal Phase III trials for eluxadoline.
Methodology:
-
Patient Population: Adults with IBS-D according to Rome III criteria were enrolled.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Treatment Arms: Patients were randomized to receive placebo, eluxadoline 75 mg twice daily, or eluxadoline 100 mg twice daily.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients who achieved a composite response, defined as a simultaneous improvement in abdominal pain (≥30% reduction from baseline) and stool consistency (Bristol Stool Scale score <5) on the same day for at least 50% of the days during the initial 12 weeks of treatment.
Conclusion
This compound and eluxadoline represent two distinct approaches to the management of diarrheal disorders through the modulation of enteric opioid receptors. This compound, acting through its active metabolite loperamide, is a potent, peripherally restricted µ-opioid receptor agonist effective for acute diarrhea. Eluxadoline, with its mixed µ- and κ-opioid receptor agonism and δ-opioid receptor antagonism, offers a more nuanced mechanism of action that has demonstrated efficacy in managing the complex symptoms of IBS-D, including abdominal pain. The choice between these agents in a clinical or research setting will depend on the specific condition being addressed, the desired therapeutic outcome, and the patient's clinical profile, particularly with regard to the contraindication of eluxadoline in patients without a gallbladder. Further head-to-head studies would be beneficial to more definitively delineate their comparative efficacy and safety in specific patient populations.
References
- 1. Abuse Potential and Pharmacodynamic Characteristics of Oral and Intranasal Eluxadoline, a Mixed μ- and κ-Opioid Receptor Agonist and δ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Loperamide Oxide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of loperamide oxide, a substance classified as acutely toxic if swallowed and suspected of reproductive harm. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Key Safety and Disposal Information
The following table summarizes the critical hazard classifications and disposal requirements for this compound. This information is derived from safety data sheets (SDS) and should be consulted before handling or disposing of the substance.
| Parameter | Information | Citation |
| Hazard Classifications | Acute Toxicity, Oral: Category 3 (H301 - Toxic if swallowed) | [1][2] |
| Reproductive Toxicity: Category 2 (H361 - Suspected of damaging fertility or the unborn child) | [1] | |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Do not allow the product to enter drains, sewers, or watercourses. | |
| Must not be disposed of together with household garbage. | ||
| Contaminated Packaging | Handle uncleaned containers as you would the product itself. | |
| Do not reuse empty containers. | ||
| Transportation for Disposal | UN Number: UN2811 | |
| Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (Loperamide N-Oxide) | ||
| Hazard Class: 6.1 |
Procedural Guidance for Disposal
The following step-by-step instructions outline the proper procedure for the disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing.
Step 2: Waste Collection and Storage
-
Original Containers: Whenever possible, leave this compound in its original container.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated. The container should be tightly closed.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or watercourses.
-
Clean-up:
-
For solid material, carefully sweep or vacuum up the spilled substance, avoiding dust generation. A damp cloth can be used to clean spills of dry solids.
-
Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for disposal.
-
-
Decontamination: Clean the spill area thoroughly.
Step 4: Disposal
-
Engage a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by an approved and licensed waste disposal company.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national regulations for hazardous waste.
-
Documentation: Maintain all necessary documentation related to the waste transfer and disposal as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's safety officer and the substance's Safety Data Sheet (SDS) before handling and disposal.
References
Personal protective equipment for handling Loperamide oxide
This guide provides immediate and essential safety protocols for laboratory professionals handling Loperamide oxide. It outlines procedural steps for safe operation, emergency response, and proper disposal, ensuring the well-being of researchers and compliance with safety standards.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed. It is imperative that all personnel are aware of its potential hazards before handling.
-
Classification: Acute Toxicity, Oral (Category 3)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H301 - Toxic if swallowed[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₃ClN₂O₃ | |
| Molecular Weight | 493.04 g/mol | |
| Appearance | Solid, Powder | |
| CAS Number | 106900-12-3 | |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Gloves: Use chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.
-
Lab Coat: A lab coat or other suitable protective clothing must be worn.
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a full-face respirator or a certified dust respirator should be used to prevent inhalation.
Standard Operating Procedures for Handling
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.
A. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a chemical fume hood or other ventilated enclosure for all weighing and solution preparation activities to minimize inhalation exposure.
B. General Handling and Hygiene:
-
Avoid the formation of dust and aerosols during handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling the compound and before breaks.
-
Remove any contaminated clothing immediately.
C. Weighing the Compound:
-
Ensure the balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Carefully transfer the desired amount of this compound from its container to a weighing vessel.
-
Clean any residual powder from the spatula and weighing vessel before removing them from the ventilated enclosure.
-
Securely close the primary container immediately after use.
D. Preparing Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Add the weighed this compound powder slowly to the solvent to prevent splashing and aerosol formation.
-
Ensure the vessel is properly capped or covered after the solution is prepared.
Storage and Disposal Plans
A. Storage Procedures:
-
Store this compound in a cool, dry, and well-ventilated location.
-
Keep the container tightly closed and store it only in its original receptacle.
-
The substance must be stored in a locked-up area, inaccessible to unauthorized personnel.
-
Store away from foodstuffs and incompatible materials.
B. Waste Disposal Plan:
-
Dispose of all this compound waste, including contaminated materials, as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not discharge this compound into drains or the environment.
-
All disposal must be in accordance with local, regional, national, and international regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Response Plan
In the event of a spill, follow these procedures immediately to mitigate the hazard.
A. Immediate Actions:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill involves volatile substances or dust, ensure adequate ventilation and control all ignition sources.
-
Don the appropriate PPE as outlined in Section 3 before attempting to clean the spill.
B. Spill Containment and Cleanup:
-
For Solid Spills:
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a wet cloth or mop, ensuring all residue is removed.
-
-
For Liquid Spills:
-
Contain the spill using absorbent pads or other suitable materials.
-
Absorb the spilled liquid and place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate the area thoroughly after the spill has been cleaned up.
C. Reporting:
-
Report all spills to your laboratory supervisor and the institutional EHS department, regardless of size.
Caption: Workflow for this compound Spill Response.
Emergency First Aid Procedures
Immediate first aid is critical in the event of exposure.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse the mouth with water.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Rinse the opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
After Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
